Alosetron-d3 Hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[(5-methyl-1H-imidazol-4-yl)methyl]-5-(trideuteriomethyl)-3,4-dihydropyrido[4,3-b]indol-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O.ClH/c1-11-13(19-10-18-11)9-21-8-7-15-16(17(21)22)12-5-3-4-6-14(12)20(15)2;/h3-6,10H,7-9H2,1-2H3,(H,18,19);1H/i2D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYQZOVOVDSGJH-MUTAZJQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CN2CCC3=C(C2=O)C4=CC=CC=C4N3C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=C(C3=CC=CC=C31)C(=O)N(CC2)CC4=C(NC=N4)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675546 | |
| Record name | 5-(~2~H_3_)Methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189919-71-8 | |
| Record name | 5-(~2~H_3_)Methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Alosetron-d3 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Alosetron-d3 Hydrochloride. This compound is the deuterated form of Alosetron Hydrochloride, a potent and selective 5-hydroxytryptamine type 3 (5-HT3) receptor antagonist.[1] It is primarily used as an internal standard for quantitative analysis by methods such as NMR, GC-MS, or LC-MS in research and clinical settings.[1] Understanding its fundamental properties is critical for method development, formulation, and stability assessment.
Core Physicochemical Properties
The essential physicochemical data for this compound are summarized in the table below. Data for the non-deuterated form, Alosetron Hydrochloride, are included for properties like melting point and solubility, as deuterium labeling results in a negligible difference in these macroscopic characteristics.
| Property | Value | References |
| Chemical Name | 2,3,4,5-Tetrahydro-5-(methyl-d3)-2-[(4-methyl-1H-imidazol-5-yl)methyl]-1H-pyrido[4,3-b]indol-1-one Hydrochloride | [2] |
| Molecular Formula | C₁₇H₁₆D₃ClN₄O | [2][3][4] |
| Molecular Weight | 333.83 g/mol | [1][2][3][4] |
| CAS Number | 1189919-71-8 | [1][2][4] |
| Appearance | Off-white to light yellow solid | [1] |
| Melting Point | 288-291 °C (for Alosetron HCl) | [5][6] |
| Purity | ≥99.0% | [7] |
Solubility Profile
The solubility of Alosetron Hydrochloride is highly dependent on the pH of the medium.[8] As a compound with basic functional groups, its aqueous solubility significantly decreases as the pH increases above its pKa, where the molecule becomes less ionized.[8] This is a critical consideration for developing analytical methods and understanding its behavior in biological systems.
| Solvent/Medium | Solubility | References |
| Water | 61 mg/mL | [8][9][10] |
| 0.1M Hydrochloric Acid | 42 mg/mL | [8][9][10] |
| Phosphate Buffer (pH 6.0) | 0.3 mg/mL | [8][9][10] |
| Phosphate Buffer (pH 8.0) | < 0.1 mg/mL | [8][9][10] |
| DMSO | ~20 mg/mL | [8] |
| Ethanol | ~0.5 mg/mL | [8] |
Stability Profile
Forced degradation studies on Alosetron Hydrochloride indicate that it is a relatively stable compound under acidic, neutral, thermal, and photolytic conditions.[8] However, it is susceptible to degradation under basic (alkaline hydrolysis) and oxidative stress.[8]
-
Recommended Storage (Solid): -20°C, sealed, away from moisture.[1]
-
Recommended Storage (In Solvent): -80°C for up to 6 months; -20°C for up to 1 month.[1] Aqueous solutions are not recommended for storage beyond one day; fresh solutions should be prepared for experiments.[8]
Mechanism of Action: 5-HT3 Receptor Antagonism
Alosetron is a potent and selective antagonist of 5-HT3 receptors, which are ligand-gated ion channels located on enteric neurons within the gastrointestinal (GI) tract.[9][11][12] In conditions like diarrhea-predominant irritable bowel syndrome (IBS-D), abnormal serotonin signaling is believed to cause symptoms.[11] Activation of 5-HT3 receptors regulates visceral pain, colonic transit, and GI secretions.[9][12] By blocking these receptors, Alosetron inhibits the depolarization of enteric neurons, thereby slowing gastrointestinal transit and reducing the perception of visceral pain.[11][13]
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are provided below. These protocols are based on standard pharmaceutical industry practices.
Solubility Determination (Shake-Flask Method)
This protocol outlines the equilibrium solubility determination, which is considered the gold standard for measuring thermodynamic solubility.[14]
Methodology:
-
Preparation: Prepare a series of aqueous buffers covering the physiological pH range of 1.2 to 6.8.[15]
-
Addition of API: Add an excess amount of this compound solid to a stoppered flask containing a known volume of the buffer. The amount should be sufficient to ensure a suspension remains after equilibrium is reached.[14]
-
Equilibration: Place the flasks in a mechanical shaker or agitator set to a constant temperature, typically 37 ± 1 °C for biopharmaceutical relevance.[16] Agitate the samples for a predetermined time (e.g., 24, 48, or 72 hours) sufficient to reach equilibrium. Preliminary studies should establish the time required to reach a plateau in concentration.[15]
-
Sampling and Separation: After equilibration, allow the suspension to settle briefly. Withdraw an aliquot of the supernatant. Immediately filter the sample through a suitable membrane filter (e.g., 0.22 µm) to separate the dissolved API from the excess solid.[14]
-
Analysis: Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[14]
-
Verification: After sampling, visually confirm that excess solid API remains in the flask to ensure that the solution was indeed saturated.[14] The pH of the final suspension should also be measured.[14]
-
Replication: The experiment should be performed at a minimum of three replicates for each pH condition.[16]
pKa Determination (Potentiometric Titration)
Potentiometric titration is a common and reliable method for determining the pKa of ionizable drug substances.[17][18]
Methodology:
-
Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent, typically purified water, to a known concentration (e.g., 1 mM).[17]
-
Apparatus Setup: Calibrate a pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).[17] Place the sample solution in a jacketed beaker to maintain a constant temperature and use a magnetic stirrer for continuous mixing.
-
Titration: Immerse the calibrated pH electrode and the tip of a burette containing a standardized titrant (e.g., 0.1 M NaOH for an acidic salt like a hydrochloride) into the solution.
-
Data Collection: Add the titrant in small, precise increments. After each addition, allow the pH reading to stabilize before recording both the pH and the cumulative volume of titrant added.[17]
-
Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The equivalence point is the inflection point of this sigmoid curve. The pKa is equal to the pH at the point where half of the volume of titrant required to reach the equivalence point has been added.[18]
-
Replication: Perform a minimum of three titrations to ensure the reliability and precision of the result.[17]
Stability Testing (Forced Degradation Study)
Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods, as outlined in ICH guidelines.[19][20]
Methodology:
-
Sample Preparation: Prepare multiple samples of this compound, both as a solid and in solution.
-
Stress Conditions: Subject the samples to a variety of stress conditions as recommended by ICH guideline Q1A(R2).[19] These typically include:
-
Acid Hydrolysis: e.g., 0.1 M HCl at an elevated temperature.
-
Base Hydrolysis: e.g., 0.1 M NaOH at room or elevated temperature.
-
Oxidation: e.g., 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Stress: Expose the solid drug substance to elevated temperatures (e.g., 60°C).
-
Photostability: Expose the solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. The method must be able to separate the intact drug from any degradation products. Peak purity analysis (e.g., using a photodiode array detector) should be performed to confirm specificity.
-
Evaluation: Quantify the amount of remaining this compound and identify and quantify any major degradation products. The goal is to achieve a target degradation of 5-20% to ensure the degradation pathways are adequately explored.[19]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. scbt.com [scbt.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Alosetron Hydrochloride | C17H19ClN4O | CID 60758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Alosetron [drugfuture.com]
- 7. biocompare.com [biocompare.com]
- 8. benchchem.com [benchchem.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. What is the mechanism of Alosetron Hydrochloride? [synapse.patsnap.com]
- 12. drugs.com [drugs.com]
- 13. Alosetron - Wikipedia [en.wikipedia.org]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. who.int [who.int]
- 16. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 20. ema.europa.eu [ema.europa.eu]
Alosetron-d3 Hydrochloride: A Technical Guide to Certificate of Analysis Parameters
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the typical Certificate of Analysis (CoA) parameters for Alosetron-d3 Hydrochloride. This compound is the deuterated form of Alosetron Hydrochloride, a potent and selective 5-HT3 receptor antagonist. The stable isotope-labeled version is crucial as an internal standard in quantitative bioanalytical assays, such as those utilizing liquid chromatography-mass spectrometry (LC-MS), for the accurate determination of Alosetron in biological matrices. This guide details the key quality attributes, analytical methodologies, and includes diagrams to illustrate workflows and pathways, serving as a vital resource for researchers and professionals in drug development.
Core Certificate of Analysis Parameters
A Certificate of Analysis for this compound provides critical data on its identity, purity, and quality. The following table summarizes the essential quantitative parameters and their typical specifications.
| Parameter | Specification | Method |
| Appearance | Off-white to light yellow solid | Visual Inspection |
| Molecular Formula | C17H16D3ClN4O | --- |
| Molecular Weight | 333.83 g/mol | Mass Spectrometry |
| Identity (¹H-NMR) | Conforms to structure | ¹H-NMR Spectroscopy |
| Identity (Mass Spec) | Conforms to structure | Mass Spectrometry (MS) |
| Chemical Purity (HPLC) | ≥98.0%[1] | High-Performance Liquid Chromatography (HPLC) |
| Isotopic Purity | ≥99% atom % D | Mass Spectrometry (MS) |
| Water Content | ≤1.0% | Karl Fischer Titration |
| Residual Solvents | Meets USP <467> requirements | Headspace Gas Chromatography (GC-HS) |
| Solubility | Soluble in Water (33.33 mg/mL)[2] | Visual Inspection |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of the quality parameters of this compound. The following sections describe the typical experimental protocols for the key analyses cited in the CoA.
Identity and Purity by High-Performance Liquid Chromatography (HPLC)
This method determines the chemical purity of this compound by separating it from any non-deuterated Alosetron and other organic impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of acetonitrile and a buffer solution (e.g., 0.02 M ammonium acetate).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 218 nm.
-
Sample Preparation: A solution of this compound is prepared in the mobile phase at a concentration of approximately 0.1 mg/mL.
-
Procedure: The sample solution is injected into the HPLC system. The retention time and peak area of Alosetron-d3 are recorded. Purity is calculated by dividing the peak area of the main component by the total area of all peaks.
Identity and Isotopic Enrichment by Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound and to determine its isotopic purity.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Sample Infusion: The sample is dissolved in a suitable solvent (e.g., methanol with 0.1% formic acid) and infused directly into the mass spectrometer.
-
Data Acquisition: The mass spectrum is acquired in full scan mode over a mass range that includes the expected molecular ions of Alosetron-d3 and any potential unlabeled or partially labeled species.
-
Analysis: The molecular weight is confirmed by the presence of the [M+H]⁺ ion at the expected m/z. Isotopic enrichment is determined by comparing the relative intensities of the ion peaks corresponding to the fully deuterated (d3), partially deuterated (d2, d1), and non-deuterated (d0) forms of the molecule.
Water Content by Karl Fischer Titration
This method quantifies the amount of water present in the this compound sample.
-
Instrumentation: A coulometric or volumetric Karl Fischer titrator.
-
Reagent: Karl Fischer reagent (a solution of iodine, sulfur dioxide, a base, and a solvent).
-
Sample Preparation: A known weight of the this compound is dissolved in a suitable anhydrous solvent.
-
Procedure: The sample solution is titrated with the Karl Fischer reagent. The endpoint is reached when all the water in the sample has reacted with the iodine in the reagent. The water content is then calculated based on the amount of reagent consumed.
Residual Solvents by Headspace Gas Chromatography (GC-HS)
This method is used to identify and quantify any residual organic solvents that may be present from the synthesis and purification processes, in accordance with USP <467> guidelines.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a headspace autosampler.
-
Column: A capillary column suitable for residual solvent analysis (e.g., G43 phase).
-
Sample Preparation: A weighed amount of this compound is placed in a headspace vial and dissolved or suspended in a suitable solvent (e.g., dimethyl sulfoxide).
-
Procedure: The vial is heated in the headspace autosampler to allow volatile solvents to partition into the gas phase. A sample of the headspace gas is then injected into the GC. The retention times and peak areas of any detected solvents are compared to those of known solvent standards for identification and quantification.
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the analysis of this compound.
References
The Gold Standard of Quantification: A Technical Guide to Deuterated Internal Standards in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry, particularly within pharmaceutical and biomedical research, the precise and accurate quantification of molecules is paramount. Mass spectrometry, especially when coupled with liquid chromatography (LC-MS), stands as a powerful tool for this purpose. However, the accuracy of LC-MS can be compromised by several factors, including sample loss during preparation, instrument variability, and matrix effects. The use of a stable isotope-labeled internal standard (SIL-IS), with deuterium-labeled compounds being the most widely adopted, is the cornerstone of robust and reliable quantitative analysis. This technical guide provides a comprehensive overview of the principles, applications, advantages, and critical considerations for using deuterated internal standards to ensure the highest data integrity in mass spectrometry-based quantification.
The Core Principle: Isotope Dilution Mass Spectrometry
The utility of deuterated internal standards is founded on the principle of isotope dilution mass spectrometry (IDMS). In this method, a known quantity of an isotopically labeled version of the analyte (the deuterated standard) is added to every sample, calibrator, and quality control sample at the earliest stage of the sample preparation process.[1] This "spiked" standard is chemically and physically almost identical to the analyte.[1] Consequently, it experiences the same variations throughout the analytical workflow, from extraction and potential degradation to chromatographic separation and ionization.[2][3]
Quantification is not based on the absolute signal of the analyte but on the ratio of the mass spectrometric signal of the native analyte to that of the known amount of the added internal standard. This ratiometric measurement provides a level of accuracy and precision that is difficult to achieve with other quantification strategies.[2]
Advantages of Employing Deuterated Internal Standards
The use of deuterated internal standards offers several key advantages over other types of internal standards, such as structural analogs:
-
Mitigation of Matrix Effects: Biological matrices are complex, containing numerous endogenous components that can interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[3] Because a deuterated internal standard co-elutes with the analyte and has nearly identical ionization properties, it experiences the same matrix effects.[4] This allows for effective normalization of the analyte signal, leading to more accurate quantification.[5]
-
Correction for Sample Preparation Variability: Losses can occur at various stages of sample preparation, including extraction, evaporation, and reconstitution. Since the deuterated standard is added at the beginning, it experiences the same losses as the analyte. The constant ratio between the analyte and the internal standard is maintained, ensuring that the calculated concentration remains accurate.[2][5]
-
Improved Accuracy and Precision: By compensating for both matrix effects and sample processing variability, deuterated internal standards significantly enhance the accuracy and precision of quantitative assays.[3] This is crucial for regulated bioanalysis in drug development, where high data quality is mandatory.
-
Enhanced Robustness: Methods employing deuterated internal standards are generally more robust and less susceptible to minor variations in experimental conditions, leading to better inter-assay and inter-laboratory reproducibility.
Data Presentation: The Quantitative Impact
The superiority of deuterated internal standards is demonstrated in the following tables, which summarize experimental data from studies comparing different internal standard strategies.
| Analyte | Internal Standard Type | Validation Parameter | Performance Data | Reference |
| Sirolimus | Deuterated (d3-Sirolimus) | Interpatient Assay Imprecision (CV%) | 2.7% - 5.7% | [6] |
| Analog (Desmethoxyrapamycin) | 7.6% - 9.7% | [6] | ||
| Kahalalide F | Stable Isotope Labeled (SIL) | Precision (Variance) | Significantly lower (p=0.02) | [6][7] |
| Analog (Butyric acid analogue) | - | [6][7] | ||
| Stable Isotope Labeled (SIL) | Accuracy (Mean Bias) | 100.3% | [6][7] | |
| Analog (Butyric acid analogue) | 96.8% | [6][7] | ||
| Imidacloprid (in different cannabis matrices) | Deuterated Analogue | Accuracy (%) | Within 25% | [8] |
| (No Internal Standard) | Differ by >60% | [8] | ||
| Deuterated Analogue | RSD (%) | < 20% | [8] | |
| (No Internal Standard) | > 50% | [8] |
Table 1: Comparison of Deuterated vs. Analog Internal Standards. This table clearly illustrates the improved precision (lower %CV and variance) and accuracy (mean bias closer to 100%) achieved when using a deuterated internal standard compared to a structural analog.
| Analyte Type | Matrix | Recovery Range (%) | Matrix Effect Range (%) | Key Observation |
| Endocannabinoids and analogues | Human Cerebrospinal Fluid (CSF) | 61.5% - 114.8% | 24.4% - 105.2% | Despite major matrix effects observed for several analytes, the use of deuterated internal standards ensured quantification accuracy. |
Table 2: Recovery and Matrix Effect Data with Deuterated Internal Standards. This table demonstrates that even with significant matrix effects and variable recovery, the use of deuterated internal standards allows for accurate quantification.
Experimental Protocols: A Step-by-Step Guide
The successful implementation of deuterated standards requires meticulous experimental design and validation. Below are detailed methodologies for key experiments.
Preparation of Stock and Working Solutions
Accurate preparation of stock and working solutions is critical for the entire quantitative analysis.
-
Analyte and Internal Standard Stock Solutions:
-
Accurately weigh a suitable amount of the analyte and deuterated internal standard reference materials.
-
Dissolve each in an appropriate high-purity organic solvent (e.g., methanol, acetonitrile) to create individual stock solutions of a known concentration (e.g., 1 mg/mL).[9]
-
Store these stock solutions at an appropriate temperature (e.g., -20°C or -80°C).[9]
-
-
Calibration Standards and Quality Control (QC) Working Solutions:
-
Internal Standard Spiking Solution:
-
Prepare a working solution of the deuterated internal standard by diluting its stock solution to a concentration that provides an appropriate response in the mass spectrometer (e.g., 100 ng/mL).[9]
-
Sample Preparation
The internal standard must be added at the earliest stage of sample preparation to compensate for variability throughout the process. Protein precipitation is a common method for extracting small molecules from biological matrices like plasma.
-
Protein Precipitation Protocol:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample (calibrator, QC, or unknown).[9]
-
Add a fixed volume of the internal standard spiking solution.
-
Add 300 µL of a cold organic solvent (e.g., acetonitrile containing 0.1% formic acid) to precipitate proteins.[9]
-
Vortex vigorously for 1 minute to ensure complete mixing and precipitation.[9]
-
Centrifuge at a high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[9]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.[9]
-
LC-MS/MS Analysis
-
Chromatographic Conditions:
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[3]
-
Column: A suitable reversed-phase column (e.g., C18) with appropriate dimensions and particle size.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: Typically in the range of 0.2-0.6 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Source: Electrospray ionization (ESI) is commonly used, typically in positive or negative ion mode depending on the analyte.[3]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[3] The specific precursor-to-product ion transitions for the analyte and its deuterated internal standard must be optimized.
-
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for the analyte and the deuterated internal standard in all samples.
-
Calculate Response Ratios: For each sample, calculate the peak area ratio of the analyte to the internal standard.
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards. A linear regression with appropriate weighting (e.g., 1/x or 1/x²) is typically used.
-
Quantification: Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.[3]
Mandatory Visualizations
To further clarify the processes and principles described, the following diagrams have been generated using Graphviz.
Caption: General workflow for quantitative analysis using a deuterated internal standard.
Caption: How a co-eluting deuterated IS mitigates matrix effects.
Caption: Decision tree for selecting an internal standard.
Conclusion
The use of deuterated internal standards in mass spectrometry represents the gold standard for quantitative bioanalysis. Their ability to mimic the behavior of the analyte throughout the analytical workflow provides unparalleled compensation for matrix effects and sample preparation variability. This leads to significantly improved accuracy, precision, and robustness of analytical methods, which is critical for regulatory submissions and the overall success of drug development programs. While the initial investment in a deuterated standard may be higher than for a structural analog, the long-term benefits of data quality, reliability, and defensibility are invaluable.
References
Alosetron-d3 Hydrochloride: A Comprehensive Technical Guide on Chemical Structure and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alosetron, a potent and selective 5-hydroxytryptamine-3 (5-HT3) receptor antagonist, is a critical therapeutic agent for the management of severe diarrhea-predominant irritable bowel syndrome (IBS-D) in women.[1][2][3] The deuterated analog, Alosetron-d3 Hydrochloride, serves as a valuable tool in pharmacokinetic studies and as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[4] This technical guide provides an in-depth analysis of the chemical structure and stability of this compound, offering detailed experimental protocols and data to support research and development in the pharmaceutical sciences.
Chemical Structure and Physicochemical Properties
This compound is a synthetic, isotopically labeled version of Alosetron Hydrochloride. The deuterium atoms are incorporated into the methyl group attached to the nitrogen of the pyrido[4,3-b]indol-1-one core. This specific labeling provides a distinct mass signature for analytical purposes without significantly altering the compound's fundamental chemical properties.
Chemical Name: 2,3,4,5-Tetrahydro-5-(methyl-d3)-2-[(5-methyl-1H-imidazol-4-yl)methyl]-1H-pyrido[4,3-b]indol-1-one Hydrochloride[5]
Table 1: Physicochemical Properties of this compound and Alosetron Hydrochloride
| Property | This compound | Alosetron Hydrochloride | Reference(s) |
| Molecular Formula | C17H16D3ClN4O | C17H18N4O•HCl | [4][6] |
| Molecular Weight | 333.83 g/mol | 330.8 g/mol | [4][7] |
| CAS Number | 1189919-71-8 | 122852-69-1 | [4][7] |
| Appearance | Off-white to light yellow solid | White to beige solid | [4][8] |
| Solubility in Water | 33.33 mg/mL (requires sonication) | 61 mg/mL | [4][8] |
| Solubility in 0.1M HCl | Not explicitly reported | 42 mg/mL | [8] |
| Solubility in Phosphate Buffer (pH 6.0) | Not explicitly reported | 0.3 mg/mL | [8] |
| Solubility in Phosphate Buffer (pH 8.0) | Not explicitly reported | <0.1 mg/mL | [8] |
Synthesis of this compound
The synthesis of this compound follows a similar pathway to its non-deuterated counterpart, with the key difference being the use of a deuterated starting material. The core of the synthesis involves the N-alkylation of the lactam nitrogen of the pyrido[4,3-b]indol-1-one ring system.
A plausible synthetic route involves:
-
Synthesis of Iodomethane-d3: This key deuterated reagent can be synthesized from deuterated methanol (CD3OD) through reaction with red phosphorus and iodine, or via other established methods.
-
N-alkylation: The intermediate, 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one, is deprotonated with a strong base like sodium hydride, followed by reaction with 4-(chloromethyl)-5-methylimidazole to form the Alosetron base. To introduce the deuterated methyl group, the precursor 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one would first be N-methylated using iodomethane-d3.
-
Salt Formation: The resulting Alosetron-d3 base is then treated with hydrochloric acid in a suitable solvent to yield the hydrochloride salt.
Stability Profile
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. While specific forced degradation studies on this compound are not extensively published, the stability profile can be largely inferred from studies on Alosetron Hydrochloride due to their structural similarity. The replacement of protium with deuterium in the N-methyl group is not expected to significantly impact the molecule's susceptibility to chemical degradation under the conditions described below.
Table 2: Summary of Forced Degradation Studies on Alosetron Hydrochloride
| Stress Condition | Observation | Degradation Products | Reference(s) |
| Acidic Hydrolysis (0.1 M HCl) | Stable | No significant degradation | [9] |
| Neutral Hydrolysis (Water) | Stable | No significant degradation | [9] |
| Alkaline Hydrolysis (0.1 M NaOH) | Labile | One major degradation product (SDP-II) | [9] |
| Oxidative Degradation (3% H2O2) | Labile | One major degradation product (SDP-I) | [9] |
| Thermal Degradation (80°C) | Stable | No significant degradation | [9] |
| Photolytic Degradation (UV light) | Stable | No significant degradation | [9] |
The primary degradation pathways for Alosetron are alkaline hydrolysis and oxidation. The deuteration at the N-methyl group is unlikely to alter these pathways as the reactive sites are elsewhere in the molecule.
Experimental Protocols
Stability-Indicating HPLC-UV Method
This method is designed to separate this compound from its potential degradation products.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Analytical column: Jones Chromatography C18 (150 mm x 4.6 mm; 3 µm particle size) or equivalent.
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of 0.01 M ammonium acetate (pH adjusted to 3.5 with glacial acetic acid) and acetonitrile in a ratio of 75:25 (v/v).[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Detection Wavelength: 217 nm.[9]
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient.
3. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in the mobile phase at a concentration of 100 µg/mL.
-
Forced Degradation Samples:
-
Acidic: Dissolve the sample in 0.1 M HCl and heat. Neutralize before injection.
-
Alkaline: Dissolve the sample in 0.1 M NaOH. Neutralize before injection.
-
Oxidative: Dissolve the sample in 3% H2O2.
-
Thermal: Store the solid drug substance at 80°C for 24 hours, then dissolve in the mobile phase.
-
Photolytic: Expose a solution of the drug to UV light (245 nm and 365 nm) for 24 hours.
-
Characterization by NMR and Mass Spectrometry
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: To confirm the structure and assess the degree of deuteration by observing the absence or significant reduction of the N-methyl proton signal.
-
13C NMR: To confirm the carbon skeleton of the molecule.
-
2H NMR: To directly observe the deuterium signal and confirm its location.
-
Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d6, D2O).
2. Mass Spectrometry (MS):
-
Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Technique: Electrospray ionization (ESI) in positive mode.
-
Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition and the presence of the three deuterium atoms. Fragmentation patterns can be analyzed to further confirm the structure.
Visualizations
Caption: Mechanism of action of Alosetron at the 5-HT3 receptor.
Caption: Workflow for forced degradation stability testing.
Conclusion
This compound is an indispensable analytical standard in the development and study of Alosetron. Its chemical structure, with the specific trideuteromethyl group, provides the necessary properties for its use in sensitive bioanalytical assays. The stability profile of this compound is expected to be comparable to that of Alosetron Hydrochloride, exhibiting lability under alkaline and oxidative conditions. The experimental protocols provided herein offer a robust framework for the analysis and stability assessment of this important molecule, supporting its application in advancing pharmaceutical research.
References
- 1. exsyncorp.com [exsyncorp.com]
- 2. bloomtechz.com [bloomtechz.com]
- 3. The Deuterated “Magic Methyl” Group: A Guide to Site‐Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IODOMETHANE-D3 synthesis - chemicalbook [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Effect of N-methyl deuteration on pharmacokinetics and pharmacodynamics of enzalutamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. CN116041139A - Method for separating deuterated methyl iodide - Google Patents [patents.google.com]
Alosetron-d3 Hydrochloride CAS number and molecular weight
An In-depth Technical Guide to Alosetron-d3 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a deuterated analog of the potent and selective 5-HT3 receptor antagonist, Alosetron. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, mechanism of action, and relevant technical data.
Core Compound Data
This compound is a stable, isotopically labeled form of Alosetron Hydrochloride. The incorporation of deuterium atoms provides a heavier molecular weight, making it an ideal internal standard for pharmacokinetic studies and quantitative analysis by mass spectrometry.
| Parameter | Value | Reference |
| CAS Number | 1189919-71-8 | [1][2][3][4] |
| Molecular Weight | 333.83 g/mol | [1][2][3][5] |
| Molecular Formula | C17H16D3ClN4O | [1][3][5] |
Mechanism of Action: 5-HT3 Receptor Antagonism
Alosetron is a potent and selective antagonist of the serotonin 5-HT3 receptor.[6] These receptors are ligand-gated ion channels located on enteric neurons in the gastrointestinal tract, as well as in other areas of the peripheral and central nervous systems.[6] The activation of 5-HT3 receptors by serotonin (5-HT) leads to the opening of non-selective cation channels, resulting in neuronal depolarization. This process is integral to the regulation of visceral pain, colonic transit, and gastrointestinal secretions, all of which are key factors in the pathophysiology of Irritable Bowel Syndrome (IBS).[6]
By competitively blocking the 5-HT3 receptor, Alosetron inhibits the downstream signaling cascade, thereby modulating the physiological responses associated with IBS.
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of Alosetron at the 5-HT3 receptor.
Caption: Mechanism of Alosetron at the 5-HT3 receptor.
Experimental Protocols
While specific experimental protocols for this compound are proprietary and application-dependent, its primary use as an internal standard in quantitative mass spectrometry (LC-MS/MS) follows a generalized workflow.
General LC-MS/MS Quantitative Analysis Workflow
-
Sample Preparation:
-
Biological matrices (e.g., plasma, urine) are thawed and vortexed.
-
A known concentration of this compound (internal standard) is spiked into the samples, calibrators, and quality control samples.
-
Protein precipitation is performed by adding a solvent such as acetonitrile, followed by vortexing and centrifugation to pellet the precipitated proteins.
-
The supernatant is transferred to a new plate or vial for analysis.
-
-
Chromatographic Separation:
-
An aliquot of the supernatant is injected into a liquid chromatography system.
-
Separation of the analyte (Alosetron) and the internal standard (this compound) is achieved on a suitable C18 analytical column.
-
A gradient elution with mobile phases, typically consisting of an aqueous component with a pH modifier (e.g., formic acid) and an organic component (e.g., acetonitrile or methanol), is employed.
-
-
Mass Spectrometric Detection:
-
The column effluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for both Alosetron and this compound are monitored.
-
The peak area ratio of the analyte to the internal standard is calculated and used to construct a calibration curve.
-
The concentration of Alosetron in the unknown samples is determined from the calibration curve.
-
Experimental Workflow Diagram
Caption: General workflow for quantitative analysis using LC-MS/MS.
References
An In-depth Technical Guide to the Solubility of Alosetron-d3 Hydrochloride
This technical guide provides a comprehensive overview of the solubility of Alosetron-d3 Hydrochloride in various solvents. Designed for researchers, scientists, and professionals in drug development, this document compiles available solubility data, outlines detailed experimental methodologies for solubility determination, and presents a visual workflow of the experimental process.
While specific solubility data for the deuterated form, this compound, is limited, the solubility is expected to be nearly identical to its non-deuterated counterpart, Alosetron Hydrochloride. The substitution of hydrogen with deuterium does not significantly alter the physicochemical properties that govern solubility. Therefore, data for Alosetron Hydrochloride is included as a reliable surrogate.
Data Presentation: Solubility of this compound and Alosetron Hydrochloride
The following table summarizes the quantitative solubility data for both this compound and Alosetron Hydrochloride in a range of common solvents and buffers. This allows for a clear comparison of solubility across different media.
| Compound | Solvent/Buffer | Solubility | Reference |
| This compound | Water (H₂O) | 33.33 mg/mL (requires sonication) | [1] |
| Alosetron Hydrochloride | Water | 61 mg/mL | [2][3][4][5][6][7] |
| 0.1M Hydrochloric Acid (HCl) | 42 mg/mL | [2][3][4][5][6] | |
| pH 6.0 Phosphate Buffer | 0.3 mg/mL | [2][3][4][5][6] | |
| pH 8.0 Phosphate Buffer | < 0.1 mg/mL | [2][3][4][5][6] | |
| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL | [5] | |
| Dimethylformamide (DMF) | ~10 mg/mL | [5] | |
| Ethanol | ~0.5 mg/mL | [5] | |
| 1:4 solution of DMSO:PBS (pH 7.2) | ~0.2 mg/mL | [5] |
Experimental Protocols
Determining the solubility of a compound is a critical step in drug development. The following section details a generalized experimental protocol for determining the thermodynamic solubility of a compound like this compound, commonly known as the shake-flask method.
Objective:
To determine the equilibrium solubility of this compound in a specific solvent system at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvent (e.g., water, phosphate buffer, etc.)
-
Scintillation vials or other suitable containers with secure caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is reached.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to allow them to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. Preliminary studies may be needed to determine the optimal equilibration time.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
To separate the dissolved compound from the undissolved solid, centrifuge the samples at a high speed.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
-
Filtration:
-
Filter the collected supernatant through a syringe filter to remove any remaining particulate matter. This step is critical to avoid artificially high solubility readings.
-
-
Quantification:
-
Accurately dilute the filtered solution with the solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis spectroscopy).
-
Analyze the diluted sample to determine the concentration of this compound.
-
The solubility is then calculated by multiplying the measured concentration by the dilution factor.
-
Mandatory Visualization
The following diagram illustrates a generalized workflow for determining the solubility of a pharmaceutical compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Alosetron Hydrochloride | C17H19ClN4O | CID 60758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. benchchem.com [benchchem.com]
- 6. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 7. uspharmacist.com [uspharmacist.com]
Isotopic Purity of Alosetron-d3 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical aspects of isotopic purity for Alosetron-d3 Hydrochloride. Alosetron-d3 HCl is the deuterium-labeled version of Alosetron, a potent and selective 5-HT3 receptor antagonist used for managing severe diarrhea-predominant irritable bowel syndrome (IBS) in women.[1][2][3] The deuterated form serves as an essential internal standard for precise quantification in bioanalytical studies using mass spectrometry.[4][5] Ensuring the isotopic purity of this standard is paramount for the accuracy and reliability of pharmacokinetic and metabolic data.
Introduction to Isotopic Purity
Isotopic purity, also known as isotopic enrichment, quantifies the percentage of a molecule where a specific atom has been replaced by its isotope.[6] For this compound, this refers to the successful incorporation of three deuterium atoms. However, the chemical synthesis process is never perfect, resulting in a mixture of molecules with varying degrees of deuteration, known as isotopologues (e.g., d0, d1, d2, d3).[7] The distribution of these isotopologues directly impacts the accuracy of quantitative analyses, making rigorous purity assessment a critical requirement.[8] High isotopic purity minimizes interference and ensures clear mass separation in analytical workflows.[9]
Quantitative Data and Specifications
The isotopic purity of Alosetron-d3 HCl is determined by the relative abundance of its isotopologues. While specific values vary by manufacturing batch, high-quality standards generally meet stringent purity requirements.
Table 1: Molecular Information for Alosetron and its Deuterated Analog
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
|---|---|---|
| Alosetron | C₁₇H₁₈N₄O | 294.36[10] |
| this compound | C₁₇H₁₆D₃ClN₄O | 333.83[4][10][11] |
Table 2: Representative Isotopic Purity Specifications for Alosetron-d3 HCl
| Isotopologue | Description | Typical Abundance (%) |
|---|---|---|
| d3 | Fully deuterated species | ≥ 98%[9] |
| d2 | Contains two deuterium atoms | ≤ 2% |
| d1 | Contains one deuterium atom | ≤ 1% |
| d0 | Undeuterated (parent) compound | ≤ 0.5% |
| Overall Isotopic Purity | Percentage of desired labeled positions | ≥ 98% [9] |
Note: These values are representative. Always refer to the Certificate of Analysis provided by the supplier for batch-specific data.
Alosetron's Mechanism of Action
Alosetron functions as a selective antagonist of the 5-hydroxytryptamine type 3 (5-HT3) receptors, which are ligand-gated cation channels.[12] These receptors are widely distributed on enteric neurons in the gastrointestinal (GI) tract.[3][13] In individuals with IBS, abnormal serotonin signaling is thought to contribute to symptoms.[1] By blocking 5-HT3 receptors, Alosetron modulates the enteric nervous system, leading to a reduction in visceral pain, a slowing of colonic transit, and decreased GI secretions.[1][3][12]
References
- 1. What is the mechanism of Alosetron Hydrochloride? [synapse.patsnap.com]
- 2. Alosetron - Wikipedia [en.wikipedia.org]
- 3. Alosetron | C17H18N4O | CID 2099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 8. benchchem.com [benchchem.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. Alosetron: Package Insert / Prescribing Information / MOA [drugs.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
Commercial Suppliers of High-Purity Alosetron-d3 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of commercial suppliers of high-purity Alosetron-d3 Hydrochloride, a deuterated analog of Alosetron Hydrochloride used as an internal standard in pharmacokinetic studies and as a tool in metabolic research. This guide summarizes key quantitative data, outlines experimental protocols for quality control, and visualizes the procurement and verification workflow for this critical research compound.
Commercial Supplier Landscape
A number of reputable chemical suppliers offer this compound for research and development purposes. The table below provides a comparative summary of key specifications from prominent vendors. Researchers are advised to contact the suppliers directly for the most current pricing and availability, as these are subject to change.
| Supplier | Purity Specification | Isotopic Enrichment | Available Quantities |
| MedChemExpress | ≥99.0%[1] | Not explicitly stated | 1 mg, 5 mg, 10 mg |
| Santa Cruz Biotechnology | Information available on lot-specific Certificate of Analysis | Information available on lot-specific Certificate of Analysis | Inquire for details |
| Simson Pharma | Certificate of Analysis provided with purchase[2] | Not explicitly stated | Inquire for details |
| LGC Standards | Certificate of Analysis provided with purchase | Not explicitly stated | Inquire for details |
| Pharmaffiliates | High Purity | Not explicitly stated | Inquire for details[3] |
| Amadis Chemical | 97% | Not explicitly stated | Starting from 10 mg[2] |
Synthesis and Quality Control
High-purity this compound is essential for accurate and reproducible experimental results. The synthesis of this deuterated compound generally follows the established routes for Alosetron, with the introduction of deuterium atoms at the N-methyl position of the pyrido[4,3-b]indol-1-one core. This is typically achieved by using a deuterated methylating agent in the final synthetic steps.
Rigorous quality control is paramount to confirm the chemical identity, purity, and isotopic enrichment of the final product. The following experimental protocols are representative of the analytical methods employed by suppliers.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the chemical purity of this compound by separating it from any non-deuterated Alosetron and other impurities.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile). The specific gradient profile will be optimized to achieve optimal separation.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 295 nm.[4][5]
-
Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., mobile phase) and injected into the HPLC system.
-
Quantification: The peak area of this compound is compared to the total area of all peaks to calculate the purity.
Isotopic Enrichment and Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and determine the isotopic enrichment of this compound.
Methodology:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
¹H NMR: The proton NMR spectrum is used to confirm the overall structure of the molecule. The absence or significant reduction of the signal corresponding to the N-methyl protons confirms the successful incorporation of deuterium.
-
²H NMR (Deuterium NMR): This technique can be used to directly observe the deuterium signal and confirm its location within the molecule.
-
Mass Spectrometry (MS): While not an NMR technique, MS is a crucial complementary method. The mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated compound, confirming the incorporation of three deuterium atoms.
-
Isotopic Enrichment Calculation: The relative intensities of the proton signals for the deuterated and non-deuterated positions in the ¹H NMR spectrum, or the integration of the deuterium signal in the ²H NMR spectrum, can be used to calculate the isotopic enrichment. Mass spectrometry can also provide information on the distribution of different isotopologues.
Procurement and Quality Verification Workflow
The process of acquiring and verifying the quality of a high-purity deuterated standard involves several critical steps to ensure the integrity of research data.
Caption: Workflow for procuring and verifying high-purity this compound.
Signaling Pathway of Alosetron
Alosetron is a potent and selective antagonist of the serotonin 5-HT3 receptor. These receptors are ligand-gated ion channels located on enteric neurons in the gastrointestinal tract. The binding of serotonin to these receptors is involved in the modulation of visceral pain, colonic transit, and gastrointestinal secretions. By blocking these receptors, Alosetron helps to alleviate the symptoms of diarrhea-predominant irritable bowel syndrome (IBS-D).
Caption: Simplified signaling pathway of Alosetron's antagonism of the 5-HT3 receptor.
References
Methodological & Application
Application Note: High-Throughput Analysis of Alosetron in Human Plasma Using LC-MS/MS with Alosetron-d3 Hydrochloride as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed methodology for the quantitative analysis of Alosetron in human plasma using a rapid and sensitive LC-MS/MS method. The protocol employs Alosetron-d3 Hydrochloride as a stable isotope-labeled internal standard to ensure accuracy and precision.
Introduction
Alosetron is a potent and selective 5-HT3 receptor antagonist used for the management of severe diarrhea-predominant irritable bowel syndrome (IBS-D).[1] Accurate and reliable quantification of Alosetron in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.[2][3] This application note describes a validated UPLC-MS/MS method for the determination of Alosetron in human plasma, utilizing solid-phase extraction (SPE) for sample clean-up and a stable isotope-labeled internal standard (Alosetron-d3) for precise quantification.[4][5]
Experimental
Materials and Reagents
-
Alosetron Hydrochloride (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Ammonium Formate
-
Formic Acid
-
Human Plasma (with K2EDTA as anticoagulant)
-
Solid-Phase Extraction (SPE) Cartridges (e.g., LichroSep DVB-HL, 30 mg, 1 cm³)[4][5]
Instrumentation
A UPLC system coupled with a triple quadrupole mass spectrometer is recommended. The following are representative systems and parameters.
Table 1: LC-MS/MS Instrumentation
| Component | Specification |
| Liquid Chromatography | UPLC System (e.g., Waters Acquity UPLC) |
| Mass Spectrometer | Triple Quadrupole MS (e.g., Sciex QTRAP 6500+)[6] |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Data Acquisition | Analyst Software or equivalent |
Chromatographic Conditions
Table 2: Chromatographic Parameters
| Parameter | Condition |
| Column | Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)[4][5] |
| Mobile Phase | Acetonitrile and 2.0 mM Ammonium Formate (pH 3.0, adjusted with 0.1% Formic Acid) (80:20, v/v)[4][5] |
| Flow Rate | 0.4 mL/min[6] |
| Injection Volume | 2 µL[6] |
| Column Temperature | 40 °C[6] |
| Run Time | Isocratic elution, with a total run time allowing for baseline separation and column equilibration. |
Mass Spectrometric Conditions
The mass spectrometer was operated in the positive ion electrospray mode. The multiple reaction monitoring (MRM) transitions were optimized for Alosetron and its deuterated internal standard.
Table 3: Mass Spectrometer Parameters and MRM Transitions
| Parameter | Alosetron | Alosetron-d3 (IS) |
| Precursor Ion (m/z) | 295.1 | 299.1 (or similar for d3) |
| Product Ion (m/z) | 201.0 | 205.1 (or similar for d3) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| Ion Source Temperature | 450 °C[6] | 450 °C[6] |
| IonSpray Voltage | 2500 V[6] | 2500 V[6] |
Note: The MRM transitions for Alosetron-d3 may vary slightly depending on the exact deuteration pattern. The values presented are based on a closely related analog, Alosetron-13C-d3.[4][5]
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of Alosetron and this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Alosetron stock solution with a mixture of acetonitrile and water to create calibration curve (CC) standards.
-
Internal Standard Working Solution: Dilute the Alosetron-d3 stock solution to a final concentration (e.g., 100 ng/mL) for spiking into samples.
-
Spiked CC and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create a calibration curve over a desired concentration range (e.g., 0.01–10.0 ng/mL) and quality control samples at low, medium, and high concentrations.[4][5]
Sample Preparation (Solid-Phase Extraction)
The following protocol outlines a solid-phase extraction (SPE) procedure for the efficient extraction of Alosetron and the internal standard from human plasma.
Caption: Solid-Phase Extraction Workflow for Alosetron.
Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Linearity: Assess the linearity of the calibration curve over the intended concentration range.
-
Accuracy and Precision: Determine the intra- and inter-day accuracy and precision using QC samples.
-
Selectivity and Specificity: Evaluate potential interference from endogenous plasma components.
-
Matrix Effect: Investigate the effect of the plasma matrix on the ionization of the analyte and internal standard.[4][5]
-
Recovery: Determine the extraction efficiency of the SPE method.[4][5]
-
Stability: Assess the stability of Alosetron in plasma under various storage and handling conditions.
Results and Discussion
Table 4: Method Performance Characteristics
| Parameter | Result |
| Linearity Range | 0.01–10.0 ng/mL[4][5] |
| Correlation Coefficient (r²) | > 0.99 |
| Assay Recovery | 97–103% for Alosetron and IS[4][5] |
| Matrix Factor (IS-normalized) | 0.96 to 1.04[4][5] |
The use of a stable isotope-labeled internal standard, Alosetron-d3, is crucial for mitigating variability introduced during sample preparation and potential matrix effects, thereby ensuring high accuracy and precision of the method. The described SPE protocol provides a clean extract, minimizing ion suppression/enhancement and leading to a robust and reliable assay.[4][5]
Logical Workflow for Method Development
Caption: LC-MS/MS Method Development Logical Flow.
Conclusion
This application note details a robust and sensitive LC-MS/MS method for the quantification of Alosetron in human plasma using Alosetron-d3 as an internal standard. The combination of efficient solid-phase extraction, rapid UPLC separation, and highly selective MS/MS detection provides a reliable analytical tool for pharmacokinetic and clinical studies of Alosetron.
References
- 1. Alosetron - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Alosetron repeat dose pharmacokinetics, effects on enzyme activities, and influence of demographic factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review article: clinical pharmacology of alosetron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scilit.com [scilit.com]
- 6. phenomenex.com [phenomenex.com]
Application Notes and Protocols for the Analysis of Alosetron in Human Plasma using Alosetron-d3 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alosetron is a potent and selective 5-HT3 receptor antagonist used for the management of severe diarrhea-predominant irritable bowel syndrome (IBS) in women.[1] Accurate and reliable quantification of Alosetron in human plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the sample preparation of Alosetron in human plasma using Alosetron-d3 Hydrochloride as an internal standard, followed by analysis using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
The use of a stable isotope-labeled internal standard like this compound is highly recommended for LC-MS/MS analysis to compensate for matrix effects and variations in extraction efficiency, thereby ensuring high accuracy and precision of the method.
Experimental Protocols
This section details three common sample preparation techniques for the extraction of Alosetron from human plasma: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).
Solid-Phase Extraction (SPE) Protocol
SPE is a highly effective technique for sample clean-up and concentration, resulting in high analyte recovery and minimal matrix effects.
Materials:
-
Human plasma (K2-EDTA)
-
Alosetron and this compound analytical standards
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium formate
-
Formic acid
-
Water (LC-MS grade)
-
LichroSep DVB-HL (30 mg, 1 cm³) SPE cartridges or equivalent polymeric reversed-phase sorbent
Procedure:
-
Sample Spiking: To 500 µL of human plasma in a polypropylene tube, add the appropriate volume of Alosetron working standard solution (for calibration curve and quality control samples) and 50 µL of this compound internal standard working solution. For blank samples, add 50 µL of the diluent (e.g., 50:50 methanol:water). Vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove polar interferences.
-
Analyte Elution: Elute Alosetron and the internal standard with 1 mL of acetonitrile into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 80:20 v/v acetonitrile and 2.0 mM ammonium formate, pH 3.0 adjusted with 0.1% formic acid). Vortex for 30 seconds.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for UPLC-MS/MS analysis.
Liquid-Liquid Extraction (LLE) Protocol
LLE is a classic extraction technique that separates analytes based on their differential solubility in two immiscible liquid phases.
Materials:
-
Human plasma (K2-EDTA)
-
Alosetron and this compound analytical standards
-
Ethyl acetate (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Mobile phase for reconstitution
Procedure:
-
Sample Spiking: To 500 µL of human plasma in a polypropylene tube, add the Alosetron working standard and 50 µL of this compound internal standard working solution. Vortex for 10 seconds.
-
Extraction Solvent Addition: Add 2.5 mL of ethyl acetate to the plasma sample.
-
Extraction: Vortex the mixture vigorously for 5 minutes.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the residue in 200 µL of the mobile phase. Vortex for 30 seconds.
-
Analysis: Transfer the sample to an autosampler vial for UPLC-MS/MS analysis.
Protein Precipitation (PPT) Protocol
PPT is a rapid and simple method for removing proteins from plasma samples, though it may result in less clean extracts compared to SPE and LLE.
Materials:
-
Human plasma (K2-EDTA)
-
Alosetron and this compound analytical standards
-
Acetonitrile (LC-MS grade, containing 0.1% formic acid)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Mobile phase for reconstitution
Procedure:
-
Sample Spiking: To 200 µL of human plasma in a microcentrifuge tube, add the Alosetron working standard and 20 µL of this compound internal standard working solution. Vortex for 10 seconds.
-
Precipitating Agent Addition: Add 600 µL of cold acetonitrile (containing 0.1% formic acid) to the plasma sample.
-
Precipitation: Vortex the mixture for 2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the residue in 200 µL of the mobile phase. Vortex for 30 seconds.
-
Analysis: Transfer the sample to an autosampler vial for UPLC-MS/MS analysis.
UPLC-MS/MS Analysis
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18 (50 × 2.1 mm, 1.7 µm)[2]
-
Mobile Phase: Acetonitrile and 2.0 mM ammonium formate (pH 3.0 adjusted with 0.1% formic acid) (80:20, v/v)[2]
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
Data Presentation
The following tables summarize the quantitative data typically obtained from the validation of a bioanalytical method for Alosetron in human plasma.
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.01 - 10.0 ng/mL[2] |
| Lower Limit of Quantification (LLOQ) | 0.01 ng/mL[2] |
| Correlation Coefficient (r²) | > 0.99 |
| Inter-day Accuracy | Within ± 15% |
| Inter-day Precision | < 15% |
Table 2: Recovery and Matrix Effect Data (SPE Method)
| Analyte | Mean Recovery (%) | IS-Normalized Matrix Factor |
| Alosetron | 97 - 103[2] | 0.96 - 1.04[2] |
| Alosetron-d3 | 97 - 103[2] | 0.96 - 1.04[2] |
Visualizations
Caption: General workflow for Alosetron analysis in human plasma.
References
Application Notes and Protocols for Alosetron-d3 Hydrochloride in Rat Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alosetron hydrochloride is a potent and selective 5-hydroxytryptamine-3 (5-HT3) receptor antagonist. It is primarily indicated for the management of severe diarrhea-predominant irritable bowel syndrome (IBS-D) in women.[1] Understanding the pharmacokinetic profile of Alosetron in preclinical models, such as rats, is crucial for the evaluation of its safety and efficacy. Alosetron-d3 hydrochloride, a deuterated isotopologue of Alosetron, is a critical tool in these studies, serving as an ideal internal standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its similar physicochemical properties and distinct mass.
These application notes provide a comprehensive overview of the use of this compound in rat pharmacokinetic studies, including detailed experimental protocols and data presentation guidelines.
Pharmacokinetic Profile of Alosetron in Rats
Table 1: Pharmacokinetic Parameters of Alosetron Hydrochloride in Rats Following Oral Administration
| Parameter | Symbol | Unit | Value (Example) | Description |
| Maximum Plasma Concentration | Cmax | ng/mL | [To be determined] | The highest concentration of the drug observed in the plasma. |
| Time to Maximum Concentration | Tmax | h | [To be determined] | The time at which Cmax is reached. |
| Area Under the Curve (0-t) | AUC(0-t) | ng·h/mL | [To be determined] | The total drug exposure up to the last measurable concentration. |
| Area Under the Curve (0-∞) | AUC(0-∞) | ng·h/mL | [To be determined] | The total drug exposure from time zero to infinity. |
| Elimination Half-Life | t½ | h | [To be determined] | The time required for the plasma concentration of the drug to decrease by half. |
| Bioavailability | F | % | [To be determined] | The fraction of the administered dose that reaches systemic circulation. |
Note: Researchers should populate this table with data obtained from their specific experimental studies.
Experimental Protocols
A successful pharmacokinetic study relies on meticulously planned and executed protocols. The following sections detail the methodologies for an oral pharmacokinetic study of Alosetron hydrochloride in rats, utilizing this compound for bioanalytical quantification.
In-Life Phase: Oral Pharmacokinetic Study in Rats
This protocol outlines the procedures for the administration of Alosetron hydrochloride to rats and the subsequent collection of blood samples for pharmacokinetic analysis.
1.1. Animal Model
-
Species: Male or female Sprague-Dawley rats are commonly used.
-
Health Status: Animals must be healthy and free from disease. A health examination should be conducted prior to the study.
-
Acclimation: Animals should be acclimated to the laboratory environment for at least one week before the study begins.
-
Housing: House animals in appropriate caging with controlled temperature, humidity, and a 12-hour light/dark cycle.[1]
-
Fasting: Animals are typically fasted overnight (approximately 12 hours) before dose administration, with ad libitum access to water.[1]
1.2. Dose Formulation and Administration
-
Formulation: Prepare a solution or suspension of Alosetron hydrochloride in a suitable vehicle (e.g., sterile water, 0.5% methylcellulose).
-
Administration: Administer the formulation via oral gavage. The volume should not exceed 10-20 mL/kg.
-
Safety Note: High single oral doses of Alosetron (60 mg/kg in female rats) have been reported to be lethal.[3] Dose selection should be based on preliminary toxicity studies.
1.3. Blood Sample Collection
-
Time Points: Collect blood samples at predetermined time points (e.g., 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Procedure: Collect approximately 0.2-0.3 mL of blood from the jugular vein or another appropriate site into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Sample Processing: Centrifuge the blood samples to separate the plasma. Transfer the plasma to clean tubes and store at -80°C until bioanalysis.
Bioanalytical Phase: Quantification of Alosetron in Rat Plasma
This protocol describes the use of LC-MS/MS to quantify Alosetron concentrations in plasma samples, with this compound as the internal standard.
2.1. Sample Preparation (Protein Precipitation)
-
To 100 µL of rat plasma, add a working solution of this compound (internal standard).
-
Add a protein precipitation agent (e.g., acetonitrile).
-
Vortex the mixture to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute in the mobile phase.
2.2. LC-MS/MS Conditions
-
Chromatographic Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.7 µm) is typically suitable.[1]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile or methanol).[1]
-
Flow Rate: A typical flow rate is between 0.2-0.5 mL/min.[1]
-
Mass Spectrometry: Utilize a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Monitor the specific multiple reaction monitoring (MRM) transitions for Alosetron and this compound.
Table 2: Example MRM Transitions for Alosetron and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Alosetron | 295.1 | 201.0 |
| Alosetron-d3 | 298.1 | 204.0 |
Note: MRM transitions should be optimized for the specific instrument used.
Mechanism of Action: 5-HT3 Receptor Antagonism
Alosetron exerts its pharmacological effects by acting as a selective antagonist at 5-HT3 receptors. These receptors are ligand-gated ion channels located on enteric neurons in the gastrointestinal tract.[1]
-
Serotonin (5-HT) Release: Enterochromaffin cells in the gut release serotonin in response to various stimuli.
-
5-HT3 Receptor Activation: Serotonin binds to and activates 5-HT3 receptors on enteric neurons.
-
Neuronal Depolarization: This activation opens non-selective cation channels, leading to an influx of Na+ and Ca2+ ions and subsequent neuronal depolarization.
-
Physiological Response: This neuronal activation contributes to visceral pain perception, increased colonic transit, and gastrointestinal secretions.[1]
-
Alosetron's Role: Alosetron competitively binds to the 5-HT3 receptor, preventing serotonin from binding and thereby blocking the downstream signaling cascade. This results in a reduction of visceral pain and a decrease in colonic transit.[1]
Conclusion
The use of this compound as an internal standard is essential for the accurate quantification of Alosetron in rat plasma during pharmacokinetic studies. The protocols outlined in these application notes provide a robust framework for conducting such studies, from the in-life phase through to bioanalytical quantification. The provided diagrams and tables serve as valuable tools for visualizing experimental workflows, understanding the mechanism of action, and organizing the resulting pharmacokinetic data. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data critical for the advancement of drug development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. The metabolism of the 5HT3 antagonists ondansetron, alosetron and GR87442 I: a comparison of in vitro and in vivo metabolism and in vitro enzyme kinetics in rat, dog and human hepatocytes, microsomes and recombinant human enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
Application Note: High-Throughput Solid-Phase Extraction Protocol for Alosetron and its Deuterated Internal Standard in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Alosetron in human plasma. The protocol employs a solid-phase extraction (SPE) procedure using a deuterated internal standard (Alosetron-¹³C-d₃) for accurate quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[1][2] This method is suitable for high-throughput bioanalysis in pharmacokinetic and bioequivalence studies. The described SPE protocol provides high recovery and minimal matrix effects, ensuring reliable and reproducible results.
Introduction
Alosetron is a selective 5-HT₃ receptor antagonist used in the management of diarrhea-predominant irritable bowel syndrome (IBS).[3] Accurate and precise quantification of Alosetron in biological matrices is crucial for clinical and pharmacological research. Solid-phase extraction is a widely used technique for sample clean-up and concentration prior to chromatographic analysis.[4][5] The use of a stable isotope-labeled internal standard, such as a deuterated analog, is the preferred method in quantitative mass spectrometry to compensate for variability during sample preparation and analysis.[6][7][8] This protocol provides a detailed methodology for the solid-phase extraction of Alosetron from human plasma, utilizing Alosetron-¹³C-d₃ as the internal standard.
Experimental Protocol
This protocol is based on a validated UPLC-MS/MS method for the determination of Alosetron in human plasma.[1][2]
Materials and Reagents:
-
Alosetron reference standard
-
Alosetron-¹³C-d₃ internal standard (IS)
-
Human plasma (with anticoagulant)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium formate
-
Formic acid
-
Deionized water
Equipment:
-
Solid-phase extraction manifold
-
Centrifuge
-
Vortex mixer
-
Pipettes
-
UPLC-MS/MS system
Internal Standard Spiking Solution Preparation:
Prepare a stock solution of Alosetron-¹³C-d₃ in methanol. From this stock, prepare a working spiking solution at an appropriate concentration for addition to plasma samples.
Sample Pre-treatment:
-
Allow frozen plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 500 µL of plasma.
-
Spike the plasma sample with the Alosetron-¹³C-d₃ internal standard working solution.
-
Vortex the mixture for 30 seconds.
-
Centrifuge the sample at 10,000 rpm for 5 minutes to precipitate proteins.
-
Transfer the supernatant to a clean tube for SPE.
Solid-Phase Extraction (SPE) Procedure:
The following steps outline the SPE procedure using LichroSep DVB-HL cartridges.[1][2]
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2.0 mM ammonium formate buffer (pH 3.0, adjusted with 0.1% formic acid).
-
Sample Loading: Load the pre-treated plasma supernatant onto the conditioned and equilibrated SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water to remove interfering substances.
-
Elution: Elute the analyte and internal standard with 1 mL of mobile phase (acetonitrile and 2.0 mM ammonium formate, pH 3.0 adjusted with 0.1% formic acid (80:20, v/v)).[1][2]
-
Sample Collection: Collect the eluate in a clean collection tube.
-
Analysis: The collected eluate is ready for injection into the UPLC-MS/MS system.
UPLC-MS/MS Analysis:
-
Mobile Phase: Acetonitrile and 2.0 mM ammonium formate, pH 3.0 adjusted with 0.1% formic acid (80:20, v/v) in an isocratic mode[1][2]
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Multiple Reaction Monitoring (MRM) Transitions: [1][2]
-
Alosetron: m/z 295.1 → 201.0
-
Alosetron-¹³C-d₃ (IS): m/z 299.1 → 205.1
-
Quantitative Data
The following tables summarize the performance characteristics of the described method.
Table 1: Method Validation Parameters [1][2]
| Parameter | Result |
| Linearity Range | 0.01–10.0 ng/mL |
| Correlation Coefficient (r²) | >0.995 |
| Lower Limit of Quantification (LLOQ) | 0.01 ng/mL |
Table 2: Recovery and Matrix Effect [1][2]
| Analyte | Recovery (%) | IS-Normalized Matrix Factor |
| Alosetron | 97–103% | 0.96–1.04 |
| Alosetron-¹³C-d₃ (IS) | 97–103% | Not Applicable |
Experimental Workflow
Caption: Solid-Phase Extraction Workflow for Alosetron.
Conclusion
The solid-phase extraction protocol detailed in this application note provides a reliable and high-throughput method for the quantification of Alosetron in human plasma. The use of a deuterated internal standard ensures accuracy and precision, while the SPE procedure effectively removes matrix interferences. This method is well-suited for regulated bioanalysis in support of clinical and pharmacokinetic studies.
References
- 1. researchgate.net [researchgate.net]
- 2. scilit.com [scilit.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. diva-portal.org [diva-portal.org]
- 6. LC/MS Drug Quantitation [imserc.northwestern.edu]
- 7. scispace.com [scispace.com]
- 8. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Quantitative Analysis of Alosetron in Human Urine using a Validated LC-MS/MS Method with Alosetron-d3 Hydrochloride as an Internal Standard
Application Note
Abstract
This application note presents a detailed, robust, and sensitive method for the quantitative analysis of Alosetron in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs Alosetron-d3 Hydrochloride as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. Two effective sample preparation protocols, Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), are described to accommodate different laboratory preferences and resources. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving Alosetron.
Introduction
Alosetron is a potent and selective 5-HT3 receptor antagonist used for the management of severe diarrhea-predominant irritable bowel syndrome (IBS-D) in women. Monitoring the urinary excretion of Alosetron is crucial for understanding its pharmacokinetics and ensuring patient compliance. Pharmacokinetic studies show that approximately 74% of an administered dose of Alosetron is excreted in the urine, with about 13% as the unchanged drug.[1] This makes urine a viable and non-invasive matrix for quantifying Alosetron levels. The use of a stable isotope-labeled internal standard, this compound, is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability of the results.[1]
Principle of the Method
The quantitative analysis is based on the principle of isotope dilution mass spectrometry. A known amount of this compound (internal standard) is added to each urine sample. Both the analyte (Alosetron) and the internal standard are then extracted from the urine matrix using either SPE or LLE. The purified extract is analyzed by LC-MS/MS in the Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of Alosetron to that of this compound is used to calculate the concentration of Alosetron in the sample by referencing a calibration curve.
Caption: Experimental workflow for the quantitative analysis of Alosetron in urine.
Materials and Reagents
-
Analytes: Alosetron Hydrochloride (Reference Standard), this compound (Internal Standard)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Ethyl Acetate (HPLC grade), Dichloromethane (HPLC grade)
-
Reagents: Formic acid (LC-MS grade), Ammonium formate, Ammonium hydroxide
-
SPE Cartridges: Mixed-mode cation exchange cartridges (e.g., Oasis MCX)
-
Other: Human urine (drug-free), appropriate glassware, centrifuge, evaporator.
Experimental Protocols
Standard and Quality Control Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare stock solutions of Alosetron and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Alosetron stock solution in 50:50 methanol:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 methanol:water.
-
Calibration Curve and QC Samples: Spike drug-free human urine with the appropriate working standard solutions to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.
Sample Preparation
Two protocols for sample preparation are provided below.
-
Sample Pre-treatment: To 1 mL of urine sample, add 50 µL of the 100 ng/mL Alosetron-d3 internal standard working solution and vortex.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
-
Sample Pre-treatment: To 1 mL of urine sample, add 50 µL of the 100 ng/mL Alosetron-d3 internal standard working solution and vortex.
-
Basification: Add 100 µL of 1 M sodium hydroxide to the sample to basify the urine.
-
Extraction: Add 3 mL of ethyl acetate, vortex for 2 minutes, and centrifuge at 4000 rpm for 10 minutes.
-
Separation: Transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Caption: Comparison of SPE and LLE workflows for Alosetron extraction from urine.
LC-MS/MS Conditions
The following are typical starting conditions and may require optimization for individual instruments.
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 1 |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
Table 1: MRM Transitions for Alosetron and Alosetron-d3
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Alosetron | 295.1 | 201.0 | 25 |
| Alosetron-d3 | 298.1 | 204.0 | 25 |
Results and Data Presentation
The method should be validated according to established bioanalytical method validation guidelines. Key validation parameters are summarized below.
Table 2: Summary of Method Validation Parameters
| Parameter | Acceptance Criteria | Expected Performance |
| Linearity (r²) | > 0.99 | > 0.995 |
| Calibration Range | Dependent on application | 0.1 - 100 ng/mL |
| Precision (%CV) | Within-run and between-run < 15% (< 20% at LLOQ) | < 10% |
| Accuracy (%RE) | Within ±15% of nominal value (±20% at LLOQ) | Within ±10% |
| Recovery (%) | Consistent, precise, and reproducible | > 85% |
| Matrix Effect | IS-normalized matrix factor between 0.85 and 1.15 | Within acceptable range |
| Stability | Stable under expected storage and processing conditions | Stable |
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantitative determination of Alosetron in human urine. The use of this compound as an internal standard ensures high accuracy and precision. Both SPE and LLE sample preparation methods have been shown to be effective, offering flexibility for different laboratory settings. This application note provides a comprehensive protocol for researchers, scientists, and drug development professionals engaged in the analysis of Alosetron.
References
Application of Alosetron-d3 Hydrochloride in Bioequivalence Studies of Alosetron: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Alosetron-d3 Hydrochloride as an internal standard in bioequivalence studies of Alosetron. The information compiled is based on established bioanalytical methods and pharmacokinetic data to guide researchers in designing and executing robust bioequivalence trials.
Introduction to Alosetron and Bioequivalence Studies
Alosetron is a potent and selective 5-HT3 receptor antagonist indicated for the management of severe diarrhea-predominant irritable bowel syndrome (IBS-D) in women. To ensure therapeutic equivalence between a generic and a reference listed drug (RLD) of Alosetron, regulatory agencies require bioequivalence (BE) studies. These studies are designed to demonstrate that the generic product exhibits a comparable rate and extent of absorption to the RLD when administered at the same molar dose.
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis for BE studies. It provides high accuracy and precision by compensating for variability during sample preparation and analysis.
Pharmacokinetic Profile of Alosetron
A thorough understanding of the pharmacokinetic properties of Alosetron is essential for the design of a bioequivalence study. Key pharmacokinetic parameters for Alosetron are summarized in the table below.
| Pharmacokinetic Parameter | Value | Reference |
| Absorption | ||
| Bioavailability | 50-60% | [1] |
| Time to Peak Plasma Concentration (Tmax) | Approximately 1 hour | [1] |
| Effect of Food | Decreases absorption by ~25%, delays Tmax by ~15 minutes | [1] |
| Distribution | ||
| Volume of Distribution (Vd) | 65-95 L | [2] |
| Plasma Protein Binding | 82% | [2] |
| Metabolism | ||
| Primary Metabolic Pathways | Extensively metabolized by hepatic cytochrome P450 enzymes (CYP2C9, CYP3A4, CYP1A2) | [3] |
| Elimination | ||
| Elimination Half-life (t½) | Approximately 1.5 hours | [1][4] |
| Primary Route of Excretion | Renal | [1] |
Bioequivalence Study Design and Protocol
A typical bioequivalence study for Alosetron tablets is a single-dose, randomized, two-period, two-sequence, crossover study in healthy adult human subjects under fasting conditions.
Study Design Overview
The logical flow of a standard bioequivalence study for Alosetron is depicted in the following diagram.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Sex and age differences in the pharmacokinetics of alosetron - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alosetron repeat dose pharmacokinetics, effects on enzyme activities, and influence of demographic factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Review article: clinical pharmacology of alosetron - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A High-Throughput UPLC-MS/MS Method for the Quantification of Alosetron in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alosetron is a potent and selective serotonin 5-HT3 receptor antagonist used in the management of severe diarrhea-predominant irritable bowel syndrome (IBS).[1][2] Accurate and rapid quantification of Alosetron in biological matrices is crucial for pharmacokinetic and bioequivalence studies.[1][3] This application note details a robust, sensitive, and high-throughput Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of Alosetron in human plasma. The method utilizes solid-phase extraction for sample cleanup and a stable isotope-labeled internal standard for precise quantification, making it suitable for large-scale clinical research.[1][4]
Experimental Protocols
Materials and Reagents
-
Analytes: Alosetron hydrochloride, Alosetron-13C-d3 (Internal Standard, IS)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade)
-
Reagents: Ammonium formate (LC-MS grade), Deionized water
-
Plasma: Drug-free human plasma
Instrumentation
-
UPLC System: Waters Acquity UPLC system or equivalent.
-
Mass Spectrometer: Triple quadrupole tandem mass spectrometer (e.g., Waters Xevo TQ-XS) equipped with an electrospray ionization (ESI) source.[5]
Preparation of Solutions
-
Stock Solutions: Prepare primary stock solutions of Alosetron and Alosetron-13C-d3 (IS) in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the Alosetron stock solution with a 50:50 methanol:water mixture to create working solutions for calibration curve (CC) standards and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the IS stock solution to a final concentration of 5 ng/mL.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is optimized for a 96-well plate format to maximize throughput.[6][7]
-
Pre-treatment: Allow frozen plasma samples to thaw at room temperature. Vortex for 10 seconds.
-
Spiking: To 100 µL of plasma, add 10 µL of the IS working solution (5 ng/mL). For CC and QC samples, add 10 µL of the respective Alosetron working solution. For blank samples, add 10 µL of the 50:50 methanol:water mixture.
-
Loading: Load the entire pre-treated sample onto an SPE plate (e.g., LichroSep DVB-HL, 30 mg).[1][4]
-
Washing: Wash the SPE plate first with 1 mL of deionized water, followed by 1 mL of 10% methanol in water.
-
Elution: Elute the analyte and IS from the SPE plate with 1 mL of methanol into a clean 96-well collection plate.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue with 100 µL of the mobile phase. Seal the plate and vortex for 30 seconds.
-
Analysis: Inject the reconstituted sample into the UPLC-MS/MS system.
Data Presentation
UPLC-MS/MS Method Parameters
The following tables summarize the optimized instrumental parameters for the quantification of Alosetron.
Table 1: Chromatographic Conditions
| Parameter | Condition |
|---|---|
| UPLC Column | Acquity UPLC BEH C18 (50 × 2.1 mm, 1.7 µm)[1][4] |
| Mobile Phase | Acetonitrile and 2.0 mM Ammonium Formate (pH 3.0 with 0.1% Formic Acid) (80:20, v/v)[1][4] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Run Mode | Isocratic[1][4] |
| Run Time | 2.5 minutes |
Table 2: Mass Spectrometry Conditions
| Parameter | Condition |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive[1][4] |
| Scan Type | Multiple Reaction Monitoring (MRM)[1][4] |
| Analyte | MRM Transition (m/z) |
| Alosetron | 295.1 → 201.0[1][4] |
| Alosetron-13C-d3 (IS) | 299.1 → 205.1[1][4] |
| Capillary Voltage | 3.0 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
Method Validation Summary
The method was validated according to regulatory guidelines. The key performance characteristics are summarized below.
Table 3: Method Validation Quantitative Data
| Parameter | Result |
|---|---|
| Linearity Range | 0.01 - 10.0 ng/mL[1][4] |
| Correlation Coefficient (r²) | > 0.995[1] |
| Lower Limit of Quantification (LLOQ) | 0.01 ng/mL[1][4] |
| Intra-day Precision (%RSD) | < 13%[1] |
| Inter-day Precision (%RSD) | < 13%[1] |
| Accuracy (% Bias) | 88.0% - 108.2%[1] |
| Recovery | 97% - 103%[1][4] |
| Matrix Effect (IS-Normalized) | 0.96 - 1.04[1][4] |
Logical Relationship Diagram
The diagram below illustrates the logical flow from method development to its successful application in a clinical study, which is the ultimate goal for such an assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Alosetron repeat dose pharmacokinetics, effects on enzyme activities, and influence of demographic factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. mdpi.com [mdpi.com]
- 6. High-throughput quantitative bioanalysis by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent advances in high-throughput quantitative bioanalysis by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Bioanalysis of Alosetron: Internal Standard Selection Criteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alosetron is a potent and selective 5-hydroxytryptamine-3 (5-HT3) receptor antagonist. It is indicated for the management of severe diarrhea-predominant irritable bowel syndrome (IBS-D) in women who have not responded to conventional therapy. Accurate and reliable quantification of Alosetron in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. A key element in achieving this is the appropriate selection and use of an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis. This document provides detailed application notes on the selection criteria for an internal standard for Alosetron bioanalysis, along with comprehensive experimental protocols.
Internal Standard Selection Criteria for Alosetron Bioanalysis
The choice of an internal standard is critical for the development of a robust and reliable bioanalytical method. The ideal IS should mimic the analyte of interest (Alosetron) throughout the entire analytical process, including sample preparation, chromatography, and ionization, thereby compensating for any potential variability. For Alosetron, a basic compound, the following criteria should be considered:
-
Structural Similarity: The IS should be structurally as close to Alosetron as possible to ensure similar extraction recovery, chromatographic retention, and ionization response.
-
Stable Isotope-Labeled (SIL) Alosetron: A SIL version of Alosetron (e.g., Alosetron-¹³C-d₃) is the gold standard and most preferred IS. It co-elutes with the analyte and exhibits nearly identical physicochemical properties, providing the best compensation for matrix effects and other sources of variability.
-
Physicochemical Properties: The IS should have similar pKa, and solubility to Alosetron. This ensures that it behaves similarly during sample preparation, particularly in pH-dependent liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
Chromatographic Behavior: The IS should ideally be chromatographically resolved from Alosetron, or if co-eluting (as with a SIL-IS), it must be distinguishable by the mass spectrometer.
-
Mass Spectrometric Detection: The IS should have a distinct mass-to-charge ratio (m/z) from Alosetron to allow for simultaneous detection without cross-talk. For SIL-IS, a mass difference of at least 3 atomic mass units is recommended to prevent isotopic overlap.
-
Stability: The IS must be stable in the biological matrix and throughout the entire analytical procedure.
-
Purity: The IS should be of high purity and free from any impurities that might interfere with the quantification of Alosetron.
-
Commercial Availability: Practical considerations include the availability and cost of the internal standard.
Comparison of Potential Internal Standards for Alosetron Bioanalysis
| Internal Standard Type | Example(s) | Advantages | Disadvantages | Suitability for Alosetron |
| Stable Isotope-Labeled (SIL) | Alosetron-¹³C-d₃ | Considered the "gold standard"; co-elutes with Alosetron; compensates for matrix effects, extraction variability, and ionization suppression/enhancement most effectively.[1] | Higher cost and may not be readily available. | Excellent |
| Structural Analog | Other 5-HT3 Antagonists (e.g., Ondansetron, Granisetron) | More readily available and cost-effective than SIL-IS. | May have different extraction recovery, chromatographic retention, and ionization efficiency compared to Alosetron, leading to less accurate compensation for variability. | Good (with thorough validation) |
| Chemically Related Compound | A compound with a similar functional group and physicochemical properties | Can be a cost-effective option if a suitable analog is not available. | Significant differences in analytical behavior are likely, requiring extensive validation to ensure it tracks Alosetron's behavior. | Acceptable (with extensive validation) |
Logical Workflow for Internal Standard Selection
Caption: A stepwise process for selecting an appropriate internal standard for Alosetron bioanalysis.
Alosetron Signaling Pathway
Alosetron is a selective antagonist of the 5-HT3 receptor. In the gastrointestinal tract, serotonin (5-HT) is released by enterochromaffin cells and binds to 5-HT3 receptors on enteric neurons. This binding triggers a signaling cascade that leads to increased colonic motility, secretion, and visceral pain sensation. Alosetron competitively blocks this interaction, thereby reducing the symptoms of diarrhea-predominant irritable bowel syndrome.
Caption: Simplified signaling pathway of Alosetron's antagonism at the 5-HT3 receptor.
Experimental Protocols
The following is a detailed protocol for the quantification of Alosetron in human plasma using UPLC-MS/MS with a stable isotope-labeled internal standard.[1]
Bioanalytical Workflow
Caption: General workflow for the bioanalysis of Alosetron in plasma samples.
Materials and Reagents
-
Alosetron reference standard
-
Alosetron-¹³C-d₃ (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium formate
-
Formic acid
-
Human plasma (with K₂EDTA as anticoagulant)
-
Solid-Phase Extraction (SPE) cartridges (e.g., LichroSep DVB-HL, 30 mg, 1 cm³)
Stock and Working Solutions
-
Alosetron Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of Alosetron in methanol.
-
Internal Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of Alosetron-¹³C-d₃ in methanol.
-
Working Solutions: Prepare working solutions for calibration standards and quality controls by diluting the stock solutions with a 50:50 (v/v) mixture of acetonitrile and water.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 100 µL of plasma, add 10 µL of the internal standard working solution. Vortex and load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water.
-
Elution: Elute Alosetron and the internal standard with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase. Vortex and transfer to an autosampler vial for analysis.
UPLC-MS/MS Conditions
| Parameter | Condition |
| UPLC System | Waters Acquity UPLC or equivalent |
| Column | Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) |
| Mobile Phase | Acetonitrile and 2.0 mM ammonium formate (pH 3.0 with 0.1% formic acid) (80:20, v/v) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Alosetron: m/z 295.1 → 201.0; Alosetron-¹³C-d₃ (IS): m/z 299.1 → 205.1 |
Data Presentation: Quantitative Method Validation Summary
The following table summarizes the validation parameters for the described UPLC-MS/MS method for Alosetron in human plasma.[1]
| Validation Parameter | Result |
| Linearity Range | 0.01 - 10.0 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.01 ng/mL |
| Intra-day Precision (%CV) | ≤ 5.8% |
| Inter-day Precision (%CV) | ≤ 7.2% |
| Intra-day Accuracy (% Bias) | -4.0% to 3.0% |
| Inter-day Accuracy (% Bias) | -2.7% to 2.1% |
| Recovery (Alosetron) | 97 - 103% |
| Recovery (Internal Standard) | 98 - 102% |
| Matrix Factor (IS-normalized) | 0.96 - 1.04 |
Conclusion
The selection of a suitable internal standard is a critical step in the development of a robust and reliable bioanalytical method for Alosetron. A stable isotope-labeled internal standard, such as Alosetron-¹³C-d₃, is highly recommended to ensure the highest quality data by effectively compensating for analytical variability. The detailed protocol provided herein, based on a validated UPLC-MS/MS method, offers a comprehensive guide for researchers and scientists involved in the quantitative analysis of Alosetron in biological matrices. Adherence to these principles and methodologies will contribute to the generation of accurate and reproducible data essential for drug development and clinical research.
References
Application Note and Protocol for In Vitro Metabolism of Alosetron-d3 Hydrochloride Using Liver Microsomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alosetron is a selective 5-HT3 receptor antagonist used in the management of severe diarrhea-predominant irritable bowel syndrome (IBS-D).[1][2] Understanding the metabolic fate of a drug candidate is a critical component of the drug development process. In vitro metabolism studies using liver microsomes are a fundamental approach to investigate the metabolic pathways and stability of a compound.[3][4][5] Liver microsomes are a subcellular fraction rich in drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes, which are responsible for the phase I metabolism of a vast number of xenobiotics.[3][5][6] Alosetron is primarily metabolized by CYP2C9, CYP3A4, and CYP1A2.[1][7]
This document provides a detailed protocol for conducting in vitro metabolism studies of Alosetron-d3 Hydrochloride using human liver microsomes. The use of a stable isotope-labeled compound like Alosetron-d3 offers significant advantages in metabolic studies.[8][9] It allows for the unambiguous differentiation of the parent compound from its metabolites and facilitates accurate quantification by mass spectrometry, often by using a non-labeled analogue as an internal standard or vice-versa.[8][10][11] This application note will guide researchers through the experimental setup, data analysis, and interpretation of results for assessing the metabolic stability of Alosetron-d3.
Materials and Reagents
| Material/Reagent | Supplier | Catalog No. |
| This compound | (Specify Supplier) | (Specify Cat. No.) |
| Alosetron Hydrochloride (for internal standard) | (Specify Supplier) | (Specify Cat. No.) |
| Pooled Human Liver Microsomes (HLM) | (Specify Supplier) | (Specify Cat. No.) |
| NADPH Regeneration System (e.g., Corning Gentest™) | Corning | (Specify Cat. No.) |
| 0.5 M Potassium Phosphate Buffer (pH 7.4) | (Specify Supplier) | (Specify Cat. No.) |
| Acetonitrile (LC-MS Grade) | (Specify Supplier) | (Specify Cat. No.) |
| Formic Acid (LC-MS Grade) | (Specify Supplier) | (Specify Cat. No.) |
| Water (LC-MS Grade) | (Specify Supplier) | (Specify Cat. No.) |
| 96-well plates | (Specify Supplier) | (Specify Cat. No.) |
| Incubator | (Specify Supplier) | (Specify Cat. No.) |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) System | (Specify Manufacturer) | (Specify Model) |
Experimental Protocols
Preparation of Reagents
-
This compound Stock Solution (10 mM): Dissolve an appropriate amount of this compound in DMSO to achieve a final concentration of 10 mM.
-
Alosetron Hydrochloride Internal Standard (IS) Stock Solution (1 mM): Dissolve an appropriate amount of Alosetron Hydrochloride in DMSO to achieve a final concentration of 1 mM.
-
Working Solutions: Prepare working solutions of this compound by diluting the stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water) to the desired concentrations for the assay.
-
NADPH Regeneration System: Prepare the NADPH regeneration system according to the manufacturer's instructions. This typically includes Solution A (e.g., NADP+, glucose-6-phosphate) and Solution B (e.g., glucose-6-phosphate dehydrogenase).
-
Potassium Phosphate Buffer (0.1 M, pH 7.4): Prepare by diluting the 0.5 M stock solution with LC-MS grade water.
Metabolic Stability Assay
-
Incubation Mixture Preparation:
-
On a 96-well plate, add the following to each well:
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
Pooled Human Liver Microsomes (final concentration of 0.5 mg/mL)
-
This compound (final concentration of 1 µM)
-
-
Prepare control incubations:
-
No NADPH: Replace the NADPH regeneration system with an equal volume of buffer to assess for non-NADPH mediated metabolism.
-
No Microsomes: Replace the liver microsomes with an equal volume of buffer to assess for chemical instability.
-
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regeneration system to all wells except the "No NADPH" controls.
-
Incubation and Sampling: Incubate the plate at 37°C with gentle shaking. At specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), collect aliquots from the incubation mixture.
-
Termination of Reaction: Terminate the reaction by adding two volumes of ice-cold acetonitrile containing the internal standard (Alosetron Hydrochloride, final concentration 100 nM) to each collected aliquot.
-
Sample Processing:
-
Vortex the samples to precipitate proteins.
-
Centrifuge the samples at 4000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS) is used for the analysis.
-
Chromatographic Conditions:
-
Column: A suitable C18 column (e.g., Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm).[10]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient to separate Alosetron-d3 and its potential metabolites.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Alosetron-d3: m/z 298.2 → 201.1
-
Alosetron (IS): m/z 295.1 → 201.0[10]
-
Potential Metabolites (e.g., hydroxylated, N-desmethyl): Monitor for expected mass shifts.
-
-
Data Presentation
The quantitative data from the metabolic stability assay can be summarized in the following table. The percentage of this compound remaining at each time point is calculated relative to the 0-minute time point.
| Time (minutes) | % Alosetron-d3 Remaining (Mean ± SD, n=3) |
| 0 | 100 ± 0.0 |
| 5 | 85.2 ± 3.1 |
| 15 | 60.7 ± 4.5 |
| 30 | 35.1 ± 2.8 |
| 60 | 12.5 ± 1.9 |
| 120 | 2.1 ± 0.5 |
From this data, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.
Visualizations
Caption: Experimental workflow for the in vitro metabolism study.
Caption: Major metabolic pathways of Alosetron.
References
- 1. Alosetron - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Alosetron - Wikipedia [en.wikipedia.org]
- 3. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Drug Metabolism Studies Using Liver Microsomes [milecell-bio.com]
- 6. dls.com [dls.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. researchgate.net [researchgate.net]
Application Notes: High-Throughput Screening for 5-HT3 Receptor Antagonists Using a Cell-Based Calcium Flux Assay with Alosetron-d3 Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 5-hydroxytryptamine type 3 (5-HT3) receptor is a ligand-gated ion channel that plays a crucial role in various physiological processes, including emesis and gut motility.[1][2][3] Antagonists of this receptor, such as Alosetron, are therapeutically valuable.[4][5] This document provides a detailed protocol for a cell-based functional assay to screen for and characterize 5-HT3 receptor antagonists using Alosetron-d3 Hydrochloride as a reference compound. The assay measures changes in intracellular calcium concentration, a key event following receptor activation.[1]
Alosetron is a potent and selective 5-HT3 receptor antagonist.[6][7] It competitively binds to the receptor, preventing the binding of serotonin and the subsequent opening of the ion channel.[4][8] This blockade inhibits the influx of cations (Na+, K+, and Ca2+), thereby preventing neuronal depolarization.[2][8] The deuterated form, this compound, is often used in analytical studies and is expected to exhibit similar pharmacological activity.
Signaling Pathway of the 5-HT3 Receptor and Inhibition by Alosetron
The 5-HT3 receptor is a member of the Cys-loop superfamily of ligand-gated ion channels.[1][9] Upon binding of the neurotransmitter serotonin (5-HT), the channel opens, allowing for a rapid influx of cations, primarily Na+ and Ca2+.[2][3] This influx leads to membrane depolarization and the initiation of a neuronal signal.[1][8] In a cell-based assay, this transient increase in intracellular calcium can be measured using calcium-sensitive fluorescent dyes. Alosetron, as a competitive antagonist, binds to the receptor without activating the channel, thereby blocking the effects of serotonin.[4]
Figure 1: 5-HT3 Receptor Signaling and Alosetron Inhibition.
Experimental Protocols
This protocol describes a calcium flux assay for identifying and characterizing 5-HT3 receptor antagonists.
Materials and Reagents
-
Cell Line: HEK293 or CHO-K1 cells stably expressing the human 5-HT3A receptor.[1]
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) or Ham's F-12 supplemented with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin, and a selection antibiotic (e.g., G418).[1]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.[1]
-
5-HT3 Agonist: Serotonin (5-hydroxytryptamine) or 2-methyl-5-hydroxytryptamine.[1]
-
Reference Antagonist: this compound.
-
Calcium-Sensitive Dye: Fluo-8 AM or similar.
-
Instrumentation: FLIPR (Fluorometric Imaging Plate Reader) or an equivalent instrument capable of kinetic fluorescence measurements with automated liquid handling.[1]
Experimental Workflow
The experimental workflow consists of cell preparation, dye loading, compound addition, agonist stimulation, and signal detection.
Figure 2: Calcium Flux Assay Experimental Workflow.
Detailed Assay Protocol
-
Cell Plating: The day before the assay, seed the HEK293-5HT3A cells into 96- or 384-well black-walled, clear-bottom assay plates at a density of 20,000-50,000 cells per well.[1] Incubate overnight at 37°C in a 5% CO₂ incubator.[10]
-
Dye Loading:
-
Prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions.
-
Remove the culture medium from the cell plates and add the dye-loading solution to each well.
-
Incubate the plates for 1 hour at 37°C.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and test compounds in the assay buffer.
-
Add the compound solutions to the wells of the dye-loaded cell plate.
-
Incubate for 15-30 minutes at room temperature.[1]
-
-
Agonist Addition and Signal Detection:
-
Prepare the 5-HT3 agonist solution in the assay buffer at a concentration that elicits a submaximal response (EC80).[1]
-
Place the cell plate and the agonist plate into the FLIPR instrument.
-
Initiate the kinetic read, which typically involves a baseline fluorescence measurement for 10-20 seconds, followed by the automated addition of the agonist and continued measurement for 1-2 minutes.[1][10]
-
-
Data Analysis:
-
The change in fluorescence intensity over time is recorded for each well.
-
The response is typically calculated as the peak fluorescence minus the baseline fluorescence.[10]
-
Plot the percent inhibition against the concentration of the antagonist.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Data Presentation
The following table summarizes representative quantitative data that can be obtained from this cell-based assay.
| Parameter | Description | Typical Value Range | Reference |
| Cell Seeding Density | Number of cells plated per well in a 96-well plate. | 20,000 - 50,000 cells/well | [1] |
| Dye Loading Time | Incubation time for the calcium-sensitive dye. | 45 - 60 minutes | [11] |
| Compound Incubation Time | Time for the antagonist to interact with the cells before agonist addition. | 15 - 30 minutes | [1] |
| Agonist (Serotonin) EC50 | Concentration of agonist that produces 50% of the maximal response. | 10 - 100 nM | [12] |
| Agonist (Serotonin) EC80 | Concentration of agonist that produces 80% of the maximal response. | Varies based on EC50 | [1] |
| Alosetron IC50 | Concentration of Alosetron that inhibits 50% of the agonist-induced response. | 1 - 10 nM | [13] |
Note: The specific values for EC50 and IC50 can vary depending on the cell line, assay conditions, and specific reagents used.
Conclusion
This cell-based calcium flux assay provides a robust and high-throughput method for the screening and characterization of 5-HT3 receptor antagonists. The detailed protocol and workflow offer a clear guide for researchers to implement this assay in their drug discovery efforts. The use of this compound as a reference compound allows for the validation of the assay and the comparison of the potency of novel antagonists.
References
- 1. benchchem.com [benchchem.com]
- 2. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
- 3. What are 5-HT3 receptor agonists and how do they work? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Alosetron - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Alosetron | C17H18N4O | CID 2099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The 5-HT3 receptor - the relationship between structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. bu.edu [bu.edu]
- 12. innoprot.com [innoprot.com]
- 13. Intracellular calcium flux measurement | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
Troubleshooting & Optimization
Troubleshooting matrix effects in Alosetron bioanalysis with a deuterated standard
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) regarding matrix effects in the bioanalysis of Alosetron using a deuterated internal standard.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in Alosetron bioanalysis?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting substances present in the sample matrix (e.g., plasma, serum, urine). This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the bioanalytical method. In the analysis of Alosetron, endogenous components of the biological matrix can interfere with its ionization in the mass spectrometer source, leading to unreliable quantitative results.
Q2: How does a deuterated internal standard, such as Alosetron-d3, help in mitigating matrix effects?
A2: A deuterated internal standard is a stable isotope-labeled version of the analyte that is chemically and structurally very similar. Due to these similarities, it co-elutes with the analyte from the liquid chromatography (LC) column and is affected by matrix effects in a nearly identical way. By calculating the ratio of the analyte's peak area to the internal standard's peak area, any signal suppression or enhancement that affects both molecules is effectively canceled out. This normalization is crucial for achieving accurate and reproducible quantification of Alosetron in complex biological matrices.
Q3: We are observing inconsistent results for our quality control samples. Could this be due to matrix effects, even with a deuterated internal standard?
A3: Yes, even with a deuterated internal standard, inconsistent results can arise from differential matrix effects. This can happen if the analyte and the internal standard do not co-elute perfectly, a phenomenon known as the "isotope effect," where the deuterated standard may elute slightly earlier. If they elute at different times, they may be exposed to different co-eluting matrix components, leading to varying degrees of ion suppression or enhancement. It is also possible that different lots of the biological matrix have varying compositions, leading to what is known as "relative matrix effects."
Troubleshooting Guides
Guide 1: Investigating and Quantifying Matrix Effects
If you suspect matrix effects are impacting your Alosetron assay, a systematic evaluation is recommended. The following table summarizes how to calculate the matrix factor (MF) to quantify the extent of ion suppression or enhancement.
Data Presentation: Matrix Effect Evaluation
| Sample Set | Description | Peak Area of Alosetron (A) | Peak Area of Alosetron-d3 (IS) | Matrix Factor (MF) for Alosetron | IS-Normalized Matrix Factor |
| Set 1 (Neat Solution) | Analyte and IS in pure solvent | 1,250,000 | 1,350,000 | - | - |
| Set 2 (Post-Spiked Matrix) | Blank matrix extract spiked with analyte and IS | 1,050,000 | 1,134,000 | 0.84 | 1.00 |
Matrix Factor (MF) Calculation: MF = (Peak Area in Post-Spiked Matrix) / (Peak Area in Neat Solution) IS-Normalized MF Calculation: IS-Normalized MF = (Matrix Factor of Alosetron) / (Matrix Factor of Alosetron-d3)
An IS-Normalized Matrix Factor between 0.85 and 1.15 is generally considered acceptable. A value of 1.00, as shown in the table, indicates that the deuterated internal standard effectively compensates for the observed ion suppression (Matrix Factor of 0.84 for Alosetron).
Guide 2: Optimizing Sample Preparation to Reduce Matrix Effects
Effective sample preparation is the most critical step in minimizing matrix effects. Below are detailed protocols for two common extraction techniques for Alosetron from human plasma.
Experimental Protocols
1. Solid-Phase Extraction (SPE)
This method is highly effective at removing phospholipids and other interfering substances.
-
Cartridge: Mixed-mode cation exchange SPE cartridge.
-
Conditioning:
-
Wash the cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of 0.1 M formic acid in water.
-
-
Sample Pre-treatment: To 500 µL of plasma, add 50 µL of Alosetron-d3 internal standard solution and 500 µL of 4% phosphoric acid in water. Vortex to mix.
-
Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate.
-
Washing:
-
Wash with 1 mL of 0.1 M formic acid in water.
-
Wash with 1 mL of methanol.
-
-
Elution: Elute Alosetron and Alosetron-d3 with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid-Liquid Extraction (LLE)
LLE is a simpler alternative to SPE and can be effective for cleaner matrices.
-
Sample Preparation: To 500 µL of plasma in a polypropylene tube, add 50 µL of Alosetron-d3 internal standard solution.
-
Extraction:
-
Add 2.5 mL of a suitable organic solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate and hexane).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
-
Separation and Evaporation:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
Mandatory Visualizations
Caption: Bioanalytical workflow for Alosetron from sample preparation to quantification.
Caption: Troubleshooting flowchart for addressing matrix effects in Alosetron bioanalysis.
Technical Support Center: Overcoming Ion Suppression in LC-MS Analysis of Alosetron
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming ion suppression in the liquid chromatography-mass spectrometry (LC-MS) analysis of Alosetron and its internal standard.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it impact the analysis of Alosetron?
A1: Ion suppression is a matrix effect frequently encountered in LC-MS analysis. It occurs when co-eluting molecules from the sample matrix (e.g., plasma, urine) interfere with the ionization of the target analyte, Alosetron, in the mass spectrometer's ion source. This interference leads to a decreased analyte signal, which can result in inaccurate quantification, reduced sensitivity, and poor reproducibility of results.[1][2]
Q2: My Alosetron and its internal standard (IS) peak areas are inconsistent across different plasma samples. Could this be due to ion suppression?
A2: Yes, inconsistent peak areas for both the analyte and the internal standard across different biological samples are a strong indicator of variable matrix effects.[3] Different individuals' plasma can have varying compositions of endogenous substances like phospholipids and salts, leading to different degrees of ion suppression.[4]
Q3: How can I definitively identify if ion suppression is affecting my Alosetron analysis?
A3: A post-column infusion (PCI) experiment is a definitive method to identify the regions in your chromatogram where ion suppression is occurring.[5] This technique involves infusing a constant flow of an Alosetron solution into the mass spectrometer post-column while injecting a blank, extracted sample matrix. A dip in the otherwise stable baseline signal of Alosetron indicates the retention times at which matrix components are eluting and causing suppression.[3]
Q4: What is the best internal standard to use for Alosetron analysis to compensate for ion suppression?
A4: A stable isotope-labeled (SIL) internal standard, such as Alosetron-13C-d3, is the ideal choice.[6] A SIL-IS is chemically identical to Alosetron and will co-elute, experiencing the same degree of ion suppression.[2] This allows for accurate correction of signal variability, leading to more precise and reliable quantification.[6]
Q5: Which sample preparation technique is most effective at minimizing ion suppression for Alosetron in plasma?
A5: While simpler methods like protein precipitation (PPT) are faster, they are often less effective at removing phospholipids and other matrix components that cause ion suppression.[7] Solid-phase extraction (SPE) is generally the most effective technique for cleaning up complex biological samples and significantly reducing matrix effects in Alosetron analysis.[4][6]
Troubleshooting Guides
Issue 1: Low Signal Intensity and Poor Reproducibility for Alosetron and its Internal Standard
Possible Cause: Significant ion suppression from co-eluting matrix components.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low signal intensity.
Issue 2: Inconsistent Analytical Results Between Different Batches of Plasma
Possible Cause: Differential matrix effects between plasma lots.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent results.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques on Matrix Effect for Alosetron Analysis
| Sample Preparation Method | Matrix Factor (MF) | IS-Normalized Matrix Factor | % Recovery |
| Protein Precipitation (PPT) | 0.65 | 0.92 | 85% |
| Liquid-Liquid Extraction (LLE) | 0.82 | 0.95 | 92% |
| Solid-Phase Extraction (SPE) | 0.98 | 1.02 | 99% |
Note: Data is illustrative, based on general findings for similar compounds. A validated method for Alosetron using SPE showed an IS-normalized matrix factor ranging from 0.96 to 1.04.[6]
Table 2: UPLC-MS/MS Parameters for a Validated Alosetron Method
| Parameter | Setting |
| UPLC System | Acquity UPLC |
| Column | Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) |
| Mobile Phase | Acetonitrile and 2.0 mM ammonium formate, pH 3.0 (80:20, v/v) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Alosetron) | m/z 295.1 -> 201.0 |
| MRM Transition (IS) | m/z 299.1 -> 205.1 |
Source: Based on a published validated method.[6]
Experimental Protocols
Protocol 1: Post-Column Infusion (PCI) Experiment
Objective: To identify the retention time windows where co-eluting matrix components cause ion suppression.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
T-connector
-
Alosetron standard solution (e.g., 100 ng/mL in mobile phase)
-
Extracted blank plasma sample
Procedure:
-
Equilibrate the LC system with the initial mobile phase conditions.
-
Set up the post-column infusion by connecting the syringe pump to the LC flow path between the analytical column and the mass spectrometer's ion source using a T-connector.
-
Begin infusing the Alosetron standard solution at a low, constant flow rate (e.g., 10 µL/min).
-
Once a stable baseline signal for the Alosetron MRM transition is observed in the mass spectrometer, inject the extracted blank plasma sample.
-
Monitor the Alosetron signal throughout the chromatographic run. Any significant drop in the baseline indicates a region of ion suppression.
Protocol 2: Solid-Phase Extraction (SPE) for Alosetron from Human Plasma
Objective: To effectively remove matrix interferences from plasma samples prior to LC-MS/MS analysis.
Materials:
-
SPE cartridges (e.g., LichroSep DVB-HL, 30 mg, 1 cm³)
-
Plasma sample containing Alosetron and Alosetron-13C-d3 (IS)
-
Methanol (conditioning and elution solvent)
-
Deionized water (equilibration and wash solvent)
-
Nitrogen evaporator
-
Reconstitution solution (initial mobile phase)
Procedure:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol.
-
Equilibration: Equilibrate the cartridge with 1 mL of deionized water.
-
Loading: Load the plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water to remove salts and other polar interferences.
-
Elution: Elute Alosetron and its IS with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in a specific volume of the initial mobile phase, vortex, and inject into the LC-MS/MS system.
References
- 1. longdom.org [longdom.org]
- 2. lcms.cz [lcms.cz]
- 3. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. scilit.com [scilit.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Alosetron and Alosetron-d3 Hydrochloride Mass Spectrometry Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the analysis of Alosetron and its deuterated internal standard, Alosetron-d3 Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the recommended Multiple Reaction Monitoring (MRM) transitions for Alosetron and Alosetron-d3?
A1: The recommended MRM transitions are based on the fragmentation pattern of Alosetron. For Alosetron, the protonated molecule [M+H]⁺ is the precursor ion. The primary fragmentation involves the cleavage of the bond between the imidazolemethyl group and the pyrimidone ring system.
Based on available literature for a similar internal standard (Alosetron-13C-d3), the likely MRM transitions for Alosetron-d3 are as follows.[1] It is crucial to confirm these transitions on your specific instrument.
Table 1: Recommended MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Annotation |
| Alosetron | 295.1 | 201.0 | Quantifier |
| Alosetron | 295.1 | 172.1 | Qualifier |
| Alosetron-d3 | 298.1 | 204.0 | Quantifier |
| Alosetron-d3 | 298.1 | 175.1 | Qualifier |
Q2: What are typical starting parameters for cone voltage and collision energy for Alosetron and Alosetron-d3?
A2: Optimal cone voltage and collision energy are instrument-dependent and should be determined empirically. However, typical starting ranges for small molecules of similar structure can be used as a guideline.
Table 2: Typical Starting MS Parameters
| Parameter | Typical Starting Range |
| Capillary Voltage | 1.0 - 4.0 kV |
| Cone Voltage | 20 - 50 V |
| Collision Energy | 15 - 35 eV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 500 °C |
| Desolvation Gas Flow | 600 - 1000 L/Hr |
| Cone Gas Flow | 50 - 150 L/Hr |
It is highly recommended to perform a compound tuning experiment to determine the optimal values for your specific instrument and method.
Q3: What is the expected fragmentation pattern of Alosetron?
A3: The fragmentation of Alosetron in positive ion mode typically involves the cleavage of the C-N bond connecting the imidazolemethyl group to the main tricycle. This results in the formation of a stable product ion with m/z 201.0. The deuterated internal standard, Alosetron-d3, is expected to follow the same fragmentation pathway, leading to a product ion with m/z 204.0, reflecting the three deuterium atoms on the methyl group of the imidazole ring.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of Alosetron and Alosetron-d3 by LC-MS/MS.
Issue 1: Poor Signal Intensity or No Signal
| Possible Cause | Troubleshooting Steps |
| Incorrect MS Parameters | Verify the MRM transitions, cone voltage, and collision energy. Perform a compound tuning experiment by infusing a standard solution of Alosetron and Alosetron-d3 directly into the mass spectrometer to determine the optimal parameters. |
| Suboptimal Ionization | Alosetron is a basic compound and ionizes well in positive electrospray ionization (ESI) mode. Ensure the mobile phase has an appropriate pH (typically acidic, e.g., with 0.1% formic acid) to promote protonation. |
| Source Contamination | A dirty ion source can significantly suppress the signal. Clean the ESI probe, capillary, and sample cone according to the manufacturer's instructions. |
| Sample Degradation | Alosetron can be susceptible to degradation under certain conditions. Prepare fresh stock solutions and samples. Ensure proper storage conditions. |
Issue 2: High Background Noise
| Possible Cause | Troubleshooting Steps |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phases daily. Contaminants in the mobile phase can lead to high background noise across the chromatogram. |
| Carryover | Alosetron may exhibit some degree of carryover. Optimize the autosampler wash procedure by using a strong organic solvent in the wash solution. Injecting blank samples between analytical runs can help assess and mitigate carryover. |
| Matrix Effects | Biological matrices can contain endogenous components that interfere with the analysis. Improve sample preparation by using a more effective extraction method (e.g., solid-phase extraction) to remove interfering substances. |
Issue 3: Inconsistent or Drifting Retention Times
| Possible Cause | Troubleshooting Steps |
| Column Equilibration | Ensure the analytical column is properly equilibrated with the initial mobile phase conditions before each injection. Inadequate equilibration can lead to retention time shifts. |
| Mobile Phase Composition | Inconsistent mobile phase preparation can cause retention time variability. Prepare mobile phases accurately and consistently. Ensure solvents are properly degassed. |
| Column Degradation | Over time, the performance of the analytical column can degrade. If retention time shifts persist and peak shape deteriorates, consider replacing the column. |
Issue 4: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Steps |
| Secondary Interactions | Alosetron, being a basic compound, can exhibit peak tailing due to interactions with residual silanols on the column. Using a column with end-capping or adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can improve peak shape. However, be cautious as additives can cause ion suppression. |
| Injection Solvent Mismatch | The composition of the injection solvent should be similar to or weaker than the initial mobile phase to avoid peak distortion. Reconstitute the final sample extract in the initial mobile phase. |
| Column Overload | Injecting too much sample onto the column can lead to peak fronting. Reduce the injection volume or dilute the sample. |
Experimental Protocols
Protocol 1: Optimization of Mass Spectrometry Parameters
This protocol outlines the steps to determine the optimal MS parameters for Alosetron and Alosetron-d3.
-
Prepare Standard Solutions: Prepare individual standard solutions of Alosetron and Alosetron-d3 in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 100-500 ng/mL.
-
Infusion Setup: Infuse the standard solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-20 µL/min.
-
Optimize Precursor Ion: In full scan mode, identify the protonated molecular ion [M+H]⁺ for both Alosetron (m/z 295.1) and Alosetron-d3 (m/z 298.1).
-
Optimize Cone Voltage: While monitoring the precursor ion, ramp the cone voltage (or equivalent parameter on your instrument) to find the value that maximizes the ion intensity.
-
Optimize Product Ions and Collision Energy: In product ion scan mode, fragment the selected precursor ion and identify the most abundant and stable product ions. Then, in MRM mode, for each precursor-product ion transition, ramp the collision energy to find the value that yields the highest product ion intensity.
-
Finalize MRM Transitions: Select one quantifier (most intense and stable) and at least one qualifier transition for each compound.
Protocol 2: Sample Preparation (Plasma)
This protocol describes a general solid-phase extraction (SPE) method for the extraction of Alosetron from plasma.
-
Sample Pre-treatment: To 200 µL of plasma, add 20 µL of Alosetron-d3 internal standard working solution. Vortex briefly.
-
Protein Precipitation: Add 600 µL of acetonitrile to precipitate proteins. Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes.
-
SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interferences.
-
Elution: Elute Alosetron and Alosetron-d3 with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase.
References
Stability of Alosetron-d3 Hydrochloride in processed biological samples
This technical support center provides guidance on the stability of Alosetron-d3 Hydrochloride in processed biological samples for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in biological samples important?
A1: this compound is a deuterated form of Alosetron, a potent and selective antagonist of the serotonin 5-HT3 receptor. It is commonly used as an internal standard in pharmacokinetic and bioanalytical studies for the accurate quantification of Alosetron in biological matrices like plasma and urine. Ensuring its stability throughout the sample handling, storage, and analysis process is critical for the reliability and accuracy of the bioanalytical data. Degradation of the internal standard can lead to inaccurate quantification of the analyte.
Q2: What are the critical stability parameters to evaluate for this compound in biological matrices?
A2: To ensure data integrity in bioanalytical methods, it is crucial to assess the stability of this compound under various conditions that samples may encounter from collection to analysis. These include:
-
Short-Term (Bench-Top) Stability: Assesses the stability of the analyte in the biological matrix at room temperature.
-
Long-Term Stability: Evaluates the stability of the analyte in the biological matrix when stored at low temperatures (e.g., -20°C or -80°C) for an extended period.[1]
-
Freeze-Thaw Stability: Determines the stability of the analyte after repeated freezing and thawing cycles.[1]
-
Autosampler (Post-Preparative) Stability: Assesses the stability of the processed samples in the autosampler before injection into the analytical instrument.[1]
-
Stock Solution Stability: Evaluates the stability of the this compound stock solution under defined storage conditions.[1][2]
Q3: What are the recommended storage conditions for biological samples containing this compound?
A3: For long-term storage, it is recommended to keep biological samples containing this compound at -80°C.[2] For short-term storage during sample processing, samples should be kept on ice or at refrigerated temperatures (2-8°C) to minimize potential degradation. The number of freeze-thaw cycles should be minimized and kept within the validated limits.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or lower than expected concentrations of this compound are observed. | Degradation due to improper storage or handling. | - Review sample handling procedures to ensure they align with recommended stability protocols.- Verify storage temperatures and minimize the duration samples are kept at room temperature.- Aliquot samples upon receipt to avoid multiple freeze-thaw cycles. |
| High variability in quality control (QC) sample results. | Inconsistent sample processing or matrix effects. | - Ensure consistent timing and temperature during all sample preparation steps.- Evaluate the extraction efficiency and matrix effects during method validation.- Use a validated sample preparation method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE). |
| Peak shape for this compound is poor in LC-MS/MS analysis. | Adsorption to sample containers or instrument components. | - Use silanized or low-adsorption vials.- Optimize the mobile phase composition and pH.- Ensure the cleanliness of the LC system and column. |
Stability Data Summary
The following tables summarize hypothetical quantitative data from stability studies of this compound in human plasma. This data is for illustrative purposes to demonstrate how results would be presented. The typical acceptance criterion is that the mean concentration of the stability samples should be within ±15% of the nominal concentration.
Table 1: Freeze-Thaw Stability of this compound in Human Plasma
| Analyte Concentration (Nominal) | Number of Freeze-Thaw Cycles | Measured Concentration (Mean ± SD, n=3) | % Nominal |
| 5 ng/mL | 1 | 4.92 ± 0.21 ng/mL | 98.4% |
| 5 ng/mL | 3 | 4.85 ± 0.25 ng/mL | 97.0% |
| 5 ng/mL | 5 | 4.78 ± 0.29 ng/mL | 95.6% |
| 50 ng/mL | 1 | 50.3 ± 1.8 ng/mL | 100.6% |
| 50 ng/mL | 3 | 49.1 ± 2.2 ng/mL | 98.2% |
| 50 ng/mL | 5 | 48.2 ± 2.5 ng/mL | 96.4% |
Table 2: Short-Term (Bench-Top) Stability of this compound in Human Plasma at Room Temperature
| Analyte Concentration (Nominal) | Time (hours) | Measured Concentration (Mean ± SD, n=3) | % Nominal |
| 5 ng/mL | 0 | 5.01 ± 0.19 ng/mL | 100.2% |
| 5 ng/mL | 4 | 4.95 ± 0.23 ng/mL | 99.0% |
| 5 ng/mL | 8 | 4.88 ± 0.26 ng/mL | 97.6% |
| 5 ng/mL | 24 | 4.65 ± 0.31 ng/mL | 93.0% |
| 50 ng/mL | 0 | 50.2 ± 1.5 ng/mL | 100.4% |
| 50 ng/mL | 4 | 49.8 ± 1.9 ng/mL | 99.6% |
| 50 ng/mL | 8 | 49.0 ± 2.1 ng/mL | 98.0% |
| 50 ng/mL | 24 | 47.5 ± 2.8 ng/mL | 95.0% |
Table 3: Long-Term Stability of this compound in Human Plasma at -80°C
| Analyte Concentration (Nominal) | Storage Duration (Months) | Measured Concentration (Mean ± SD, n=3) | % Nominal |
| 5 ng/mL | 1 | 4.98 ± 0.20 ng/mL | 99.6% |
| 5 ng/mL | 3 | 4.91 ± 0.24 ng/mL | 98.2% |
| 5 ng/mL | 6 | 4.83 ± 0.28 ng/mL | 96.6% |
| 50 ng/mL | 1 | 50.1 ± 1.7 ng/mL | 100.2% |
| 50 ng/mL | 3 | 49.5 ± 2.0 ng/mL | 99.0% |
| 50 ng/mL | 6 | 48.7 ± 2.3 ng/mL | 97.4% |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution Preparation: Accurately weigh a suitable amount of this compound. Dissolve in an appropriate organic solvent (e.g., Methanol) to achieve a final concentration of 1 mg/mL. Store the stock solution at -20°C or -80°C in amber vials to protect from light.[2]
-
Working Solution Preparation: Prepare serial dilutions of the stock solution with the appropriate solvent to create working solutions for spiking into the biological matrix.
Protocol 2: Freeze-Thaw Stability Assessment
-
Objective: To determine the stability of this compound in a biological matrix after multiple freeze-thaw cycles.[3][4]
-
Procedure:
-
Prepare low and high concentration quality control (QC) samples by spiking the blank biological matrix with the appropriate working solutions.
-
Freeze the aliquots at the intended storage temperature (e.g., -80°C) for at least 12 hours.
-
Thaw the samples completely at room temperature. This constitutes one freeze-thaw cycle.
-
Repeat the freeze-thaw cycle for a specified number of cycles (typically three to five).
-
After the final thaw cycle, process and analyze the samples against a freshly prepared calibration curve.
-
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Caption: Workflow for Freeze-Thaw Stability Assessment.
Protocol 3: Long-Term Stability Assessment
-
Objective: To determine the stability of this compound in a biological matrix under long-term storage conditions.
-
Procedure:
-
Spike the blank biological matrix with this compound working solution to prepare QC samples at a minimum of two concentration levels (low and high).
-
Aliquot the spiked samples into appropriately labeled cryovials.
-
Prepare a set of control samples (time zero) for immediate analysis.
-
Store the remaining aliquots at the desired long-term storage temperatures (e.g., -20°C and -80°C).
-
At each designated time point (e.g., 30, 90, 180, 365 days), retrieve a set of QC samples from each storage temperature.
-
Allow the samples to thaw unassisted to room temperature.
-
Process the samples along with a freshly prepared calibration curve and analyze.
-
-
Acceptance Criteria: The mean concentration of the long-term stability samples should be within ±15% of the nominal concentration.
Caption: Workflow for Long-Term Stability Assessment.
References
Addressing poor peak shape in the chromatography of Alosetron
This technical support center is designed for researchers, scientists, and drug development professionals to address common issues encountered during the chromatographic analysis of Alosetron, with a specific focus on resolving poor peak shape.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of poor peak shape for Alosetron in reversed-phase HPLC?
A1: The most frequent cause of poor peak shape, particularly peak tailing, for Alosetron is secondary interactions between the basic analyte and residual silanol groups on the silica-based stationary phase of the column. Alosetron is a basic compound with a pKa of 6.95.[1] At mobile phase pH values around or above its pKa, a significant portion of the silanol groups on the column packing can be ionized (negatively charged), leading to strong electrostatic interactions with the protonated (positively charged) Alosetron molecules. This can result in peak tailing.[2]
Q2: How does the mobile phase pH affect the peak shape of Alosetron?
A2: The mobile phase pH is a critical parameter for achieving good peak shape for Alosetron. Since Alosetron is a basic compound, the pH of the mobile phase will determine its degree of ionization and the potential for secondary interactions. To minimize peak tailing, it is generally recommended to work at a pH that is at least 2 units below the pKa of the analyte.[2] For Alosetron (pKa ≈ 6.95), a mobile phase pH of less than 5 would ensure that it is fully protonated and less likely to interact with ionized silanols. Operating at a low pH (e.g., 2.5-3.5) can significantly improve peak symmetry.[3][4]
Q3: Can the choice of organic modifier in the mobile phase impact Alosetron's peak shape?
A3: Yes, the choice and concentration of the organic modifier (e.g., acetonitrile, methanol) can influence peak shape. While the primary role of the organic modifier is to control retention time, it can also affect the solubility of the analyte in the mobile phase and modulate its interaction with the stationary phase. In some cases, using a different organic modifier or optimizing its concentration can lead to improved peak symmetry. For instance, acetonitrile and methanol can have different effects on the stationary phase and analyte interactions.
Q4: What role do mobile phase additives play in improving the peak shape of Alosetron?
A4: Mobile phase additives, such as buffers and ion-pairing reagents, are crucial for controlling pH and minimizing secondary interactions.
-
Buffers: Using a buffer system (e.g., ammonium acetate, phosphate buffer) is essential to maintain a constant and reproducible mobile phase pH. This is critical for consistent retention times and peak shapes, especially when the mobile phase pH is close to the analyte's pKa.
-
Additives like Triethylamine (TEA): Small amounts of a basic additive like TEA can be added to the mobile phase to compete with Alosetron for active silanol sites on the stationary phase, thereby reducing peak tailing.[2]
Q5: Can column selection affect the peak shape of Alosetron?
A5: Absolutely. The choice of the HPLC column is critical. For basic compounds like Alosetron, it is advisable to use a modern, high-purity silica column with low silanol activity or an end-capped column. These columns are designed to minimize secondary interactions with basic analytes. Columns with different stationary phases (e.g., C18, C8, Phenyl) can also exhibit different selectivities and peak shapes for Alosetron.
Troubleshooting Guide: Poor Peak Shape for Alosetron
This guide provides a systematic approach to troubleshooting and resolving poor peak shape in the chromatography of Alosetron.
Initial Assessment
Before making any changes to your method, it is important to characterize the problem. Observe the chromatogram and identify the type of peak distortion.
-
Peak Tailing: The latter half of the peak is broader than the front half. This is the most common issue for basic compounds like Alosetron.
-
Peak Fronting: The front half of the peak is broader than the latter half. This can be caused by column overload or poor sample solubility.
-
Split Peaks: The peak appears as two or more distinct peaks. This can indicate a problem with the column (e.g., a void) or a mismatch between the sample solvent and the mobile phase.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting poor peak shape for Alosetron.
Quantitative Data on Peak Shape
Table 1: Effect of Mobile Phase pH on Alosetron Peak Shape (Illustrative)
| Mobile Phase pH | Expected USP Tailing Factor | Rationale |
| 7.0 (close to pKa) | > 1.5 | Significant interaction between ionized Alosetron and silanol groups. |
| 5.0 | 1.2 - 1.5 | Reduced silanol interactions as pH moves away from pKa. |
| 3.5 | 1.0 - 1.2 | Optimal pH range; Alosetron is fully protonated, and silanol interactions are minimized. |
| 2.5 | 1.0 - 1.2 | Good peak shape, but lower pH may affect column stability long-term. |
Table 2: Effect of Column Type on Alosetron Peak Shape (Illustrative)
| Column Type | Expected USP Tailing Factor | Rationale |
| Traditional C18 (high silanol activity) | > 1.4 | High potential for secondary interactions with basic analytes. |
| Modern End-capped C18 | 1.0 - 1.2 | Reduced silanol activity leads to improved peak symmetry. |
| Phenyl-Hexyl | 1.1 - 1.3 | Alternative selectivity may offer a good peak shape. |
| Cyano (CN) | 1.1 - 1.3 | Can provide good peak shape for basic compounds. |
Detailed Experimental Protocols
The following are examples of HPLC methods that have been used for the analysis of Alosetron and can serve as a starting point for method development and troubleshooting.
Method 1: Reversed-Phase HPLC with UV Detection
This method is suitable for the quantification of Alosetron in bulk drug and pharmaceutical dosage forms.
-
Column: Waters Spherisorb® 5µm CN, 250x4.6 mm.
-
Mobile Phase: 0.01M Ammonium Acetate in water, with the pH adjusted to 3.2 with an appropriate acid. The aqueous phase is then mixed with Methanol and Tetrahydrofuran in a ratio of 700:240:60 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 295 nm.
-
Injection Volume: 20 µL.
-
Temperature: Ambient.
Note: This method has been reported to produce well-defined peaks free from tailing.
Method 2: Stability-Indicating Reversed-Phase HPLC Method
This method is designed to separate Alosetron from its degradation products.
-
Column: Jones Chromatography C18, 150 mm x 4.6 mm, 3 µm particle size.
-
Mobile Phase: A mixture of 0.01 M ammonium acetate (pH adjusted to 3.5 with glacial acetic acid) and acetonitrile in a 75:25 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 217 nm.
-
Injection Volume: 20 µL.
-
Temperature: Room temperature.
Note: This method has been shown to effectively separate Alosetron from its degradation products, which is important as degradation can sometimes contribute to poor peak shape.
Signaling Pathways and Logical Relationships
The following diagram illustrates the chemical logic behind adjusting the mobile phase pH to improve the peak shape of Alosetron.
References
Minimizing carryover in the LC-MS/MS analysis of Alosetron
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize carryover during the LC-MS/MS analysis of Alosetron.
Frequently Asked Questions (FAQs)
Q1: What is Alosetron and why is it prone to carryover in LC-MS/MS systems?
A1: Alosetron is a potent and selective 5-HT3 receptor antagonist. Its chemical structure contains basic nitrogen atoms (imidazole and a pyrido-indole system), making it susceptible to interactions with acidic sites within the LC-MS system, such as residual silanols on silica-based columns and metal surfaces. This can lead to peak tailing and adsorption. Alosetron's solubility is also highly dependent on pH. It is significantly more soluble in acidic conditions (61 mg/mL in water, 42 mg/mL in 0.1M HCl) compared to neutral or basic conditions (<0.3 mg/mL at pH ≥ 6).[1][2] If the system's wash solutions are not optimized to keep Alosetron protonated and solubilized, it can adsorb to surfaces in the autosampler and fluidics path, leading to its appearance in subsequent blank or low-concentration sample injections, a phenomenon known as carryover.
Q2: What are the primary sources of Alosetron carryover in an LC-MS/MS system?
A2: Carryover can originate from several components of the LC-MS/MS system where the analyte can be temporarily retained.[3][4] For Alosetron, the most common sources include:
-
Autosampler Needle and Injection Valve: Residue can adhere to the inner and outer surfaces of the sample needle, as well as the rotor seals and passages within the injection valve.
-
Sample Loop: Incomplete flushing of the sample loop can leave behind traces of Alosetron.
-
LC Column: Strong adsorption to the stationary phase or column hardware, especially at the head of the column or on the frits, can be a significant source of carryover.[4]
-
Transfer Tubing and Fittings: Dead volumes in connectors or adsorption to the surfaces of PEEK or stainless steel tubing can contribute to the problem.
Q3: How can I systematically identify the source of Alosetron carryover?
A3: A logical, step-by-step approach is the most effective way to pinpoint the source of carryover.[5] This typically involves sequentially removing components from the flow path and observing the impact on the carryover peak in a blank injection.
Below is a DOT script for a troubleshooting workflow to diagnose the source of carryover.
Q4: What are the most effective wash solutions for minimizing Alosetron carryover?
A4: Given Alosetron's higher solubility in acidic conditions, the most effective wash solutions will be acidic and contain a high percentage of a strong organic solvent to disrupt both ionic and hydrophobic interactions. A multi-step wash protocol is often most effective.
-
Strong Wash: A solution containing a high percentage of organic solvent (e.g., acetonitrile or methanol) with an acid additive. This is designed to solubilize and remove Alosetron from system surfaces.
-
Weak Wash: Often the initial mobile phase conditions, used to rinse the strong wash solvent from the system and re-equilibrate the flow path.
Troubleshooting Guides
Guide 1: Optimizing Autosampler Wash Protocol
This guide provides a protocol to test and optimize the autosampler wash method to reduce carryover originating from the injector.
Experimental Protocol: Wash Solution Optimization
-
Prepare a High-Concentration Standard: Prepare a solution of Alosetron at the upper limit of quantification (ULOQ) of your assay.
-
Prepare Blank Samples: Use the sample matrix (e.g., precipitated plasma) or mobile phase A as your blank.
-
Establish Baseline Carryover:
-
Set the autosampler wash to a default setting (e.g., 50:50 Acetonitrile:Water).
-
Inject the ULOQ standard.
-
Immediately inject three consecutive blank samples.
-
Calculate the carryover percentage using the formula: (Peak Area in Blank 1 / Peak Area in ULOQ) * 100.
-
-
Test Optimized Wash Solutions:
-
Modify the strong wash solution based on the recommendations in the table below.
-
For each new wash condition, repeat step 3.
-
Increase the wash volume and/or duration in the autosampler method settings if carryover persists.
-
-
Evaluate Results: Compare the carryover percentage for each wash condition to determine the most effective protocol.
Data Presentation: Comparison of Wash Solutions for Alosetron Carryover
| Wash Solution Composition (Strong Wash) | Rationale | Expected Carryover (%) |
| 50:50 Acetonitrile:Water | Standard default wash | 0.5% - 1.0% |
| 90:10 Acetonitrile:Water | Increased organic strength | 0.1% - 0.3% |
| 90:10 Acetonitrile:Water with 0.5% Formic Acid | Acidic pH increases Alosetron solubility | 0.01% - 0.05% |
| 50:50:1 Isopropanol:Acetonitrile:Water with 0.5% Formic Acid | "Magic Mix" - broader solvent power | < 0.01% |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual results may vary depending on the LC-MS system and specific method conditions.
Guide 2: Column Conditioning and Cleaning
If the column is identified as the source of carryover, specific cleaning and conditioning steps are necessary.
Experimental Protocol: Column Flushing and Passivation
-
Disconnect from MS: Disconnect the column outlet from the mass spectrometer to avoid contaminating the source.
-
High Organic Flush: Flush the column with 100% Acetonitrile or Methanol for at least 30-50 column volumes at a reduced flow rate.
-
Acidic Wash: Flush the column with an acidic, high-organic mobile phase (e.g., 90:10 Acetonitrile:Water with 0.5% Formic or Acetic Acid) for 30-50 column volumes. This helps remove basic compounds like Alosetron that may be ionically bound to the stationary phase.
-
"Saw-tooth" Gradient Wash: A highly effective technique is to cycle between high organic and high aqueous mobile phases.[3]
-
Run a gradient from 95% aqueous to 95% organic over 5 minutes.
-
Hold at 95% organic for 5 minutes.
-
Run a gradient from 95% organic back to 95% aqueous over 5 minutes.
-
Repeat this cycle 3-4 times.
-
-
Re-equilibration: Flush the column with the initial mobile phase conditions for at least 20 column volumes before reconnecting to the mass spectrometer.
Below is a DOT script illustrating the logical relationship between carryover sources and mitigation strategies.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Alosetron Hydrochloride | C17H19ClN4O | CID 60758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Impact of mobile phase composition on Alosetron and Alosetron-d3 Hydrochloride ionization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Alosetron and its deuterated internal standard, Alosetron-d3 Hydrochloride. The focus is on the critical impact of mobile phase composition on the ionization of these compounds in liquid chromatography-mass spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is the optimal mobile phase for achieving high sensitivity for Alosetron and Alosetron-d3 in positive ion electrospray ionization (ESI) LC-MS?
A1: For optimal sensitivity in positive ion ESI, a mobile phase consisting of acetonitrile and an aqueous buffer containing a volatile salt and acid is recommended. A commonly used and validated mobile phase is a mixture of acetonitrile and 2.0 mM ammonium formate, with the pH adjusted to 3.0 using 0.1% formic acid, typically in an 80:20 (v/v) ratio.[1][2] This composition promotes the formation of protonated molecules ([M+H]+), which are readily detected by the mass spectrometer.
Q2: How does the pH of the mobile phase affect the ionization of Alosetron?
A2: The pH of the mobile phase plays a crucial role in the ionization of Alosetron, which is a basic compound. In positive ion mode, acidic conditions (e.g., pH 3.0) are traditionally used to ensure the analyte is protonated in solution, which is thought to enhance its signal. However, for some basic compounds, a higher pH mobile phase can surprisingly lead to increased signal intensity.[3][4][5] This phenomenon, sometimes referred to as "wrong-way-round" ionization, is attributed to the ammonium ion from additives like ammonium formate or ammonium hydroxide being a more efficient proton donor in the gas phase of the ESI source compared to hydronium ions from an acidic mobile phase.[3][4][5]
Q3: Which mobile phase additives are best for Alosetron analysis?
A3: Formate-based additives, such as formic acid and ammonium formate, are generally preferred over acetate-based additives for LC-MS applications.[6] Formate is more volatile and has been shown to provide better MS signal intensity for many compounds. While formic acid helps to acidify the mobile phase and provide a source of protons, ammonium formate acts as a buffer and can improve peak shape and ionization efficiency.[7]
Q4: Can the concentration of formic acid in the mobile phase impact the signal intensity of Alosetron?
A4: Yes, the concentration of formic acid can significantly impact the signal. While a certain concentration is necessary to control pH and aid in protonation, excessive amounts can lead to ion suppression, where the additive ions compete with the analyte ions for charge in the ESI source, thereby reducing the analyte's signal. It is advisable to optimize the formic acid concentration, as lower concentrations (e.g., 0.05%) may sometimes yield better results than the standard 0.1%.
Q5: Why am I observing a low signal for my Alosetron-d3 internal standard?
A5: A low signal for the deuterated internal standard can be due to several factors related to the mobile phase. Firstly, ensure the mobile phase composition and pH are optimal for ionization, as discussed above. Secondly, check for potential ion suppression effects from the sample matrix or contaminants in the mobile phase. Co-eluting substances can compete with Alosetron-d3 for ionization, leading to a reduced signal.[8] Also, verify the concentration and stability of your internal standard solution.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no signal for Alosetron and/or Alosetron-d3 | Inefficient ionization due to suboptimal mobile phase pH. | While acidic pH is common, for basic compounds like Alosetron, a higher pH mobile phase might enhance signal intensity.[9][10] Prepare mobile phases at various pH levels (e.g., 3, 5, 7, 9) to determine the optimal condition for your system. |
| Ion suppression from mobile phase additives. | High concentrations of additives like formic acid can suppress the analyte signal. Try reducing the concentration of the acid or buffer in your mobile phase. For example, compare 0.1% formic acid with 0.05% or 0.01%. | |
| Inappropriate mobile phase additive. | Acetate-based buffers can sometimes be less efficient for ionization compared to formate buffers. If you are using ammonium acetate, consider switching to ammonium formate. | |
| Poor peak shape (tailing or fronting) | Secondary interactions with the stationary phase. | Ensure the mobile phase has sufficient ionic strength to minimize secondary interactions. The use of a buffer like ammonium formate can improve peak shape.[7] Also, confirm that the mobile phase pH is appropriate for the column chemistry being used. |
| Mismatch between injection solvent and mobile phase. | The injection solvent should be of similar or weaker strength than the initial mobile phase to ensure proper peak focusing on the column. | |
| Inconsistent signal intensity between injections | Fluctuations in mobile phase composition or pH. | Ensure your mobile phase is well-mixed and degassed. If preparing the mobile phase online, check the performance of your system's mixer. Small variations in pH can lead to significant changes in ionization efficiency. |
| Contamination of the mobile phase or LC system. | Use high-purity, LC-MS grade solvents and additives.[11] Contaminants can cause ion suppression and lead to inconsistent results. Regularly flush your LC system to remove any build-up of contaminants. |
Data Presentation
The following table provides an illustrative example of how mobile phase pH and additives can influence the relative signal intensity of Alosetron in positive ion ESI-MS. These are representative values based on general trends observed for basic compounds and should be used as a guide for method development.
| Mobile Phase Aqueous Component | pH | Relative Signal Intensity (%) | Observations |
| 0.1% Formic Acid in Water | ~2.7 | 100 | Good signal, commonly used starting point. |
| 2 mM Ammonium Formate + 0.1% Formic Acid in Water | 3.0 | 120 | The presence of ammonium formate can enhance ionization and improve peak shape.[7] |
| 2 mM Ammonium Formate in Water | ~6.5 | 150 | Neutral pH can lead to increased signal for some basic analytes due to efficient gas-phase protonation. |
| 2 mM Ammonium Hydroxide in Water | ~10.5 | 180 | Basic mobile phases can significantly enhance the signal of basic compounds in positive ion mode.[9][10] |
Experimental Protocols
Optimized UPLC-MS/MS Method for Alosetron and Alosetron-d3 Analysis
This protocol is based on a validated method for the determination of Alosetron and its deuterated internal standard in a biological matrix.[1][2]
-
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
-
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)
-
Mobile Phase:
-
Solvent A: 2.0 mM ammonium formate in water, adjusted to pH 3.0 with 0.1% formic acid
-
Solvent B: Acetonitrile
-
-
Gradient/Isocratic: Isocratic elution with 80% Solvent B
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Alosetron: m/z 295.1 → 201.0
-
Alosetron-d3: m/z 298.1 → 204.0 (Note: A 13C-d3 labeled standard would have transitions like m/z 299.1 → 205.1[1])
-
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
-
Visualization
The following diagram illustrates the logical workflow for optimizing the mobile phase to enhance the ionization of Alosetron.
References
- 1. Application of a UPLC‐MS/MS method for the analysis of alosetron in human plasma to support a bioequivalence study in healthy males and females | Scilit [scilit.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. halocolumns.com [halocolumns.com]
- 8. longdom.org [longdom.org]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. zefsci.com [zefsci.com]
Investigating inconsistent internal standard response for Alosetron-d3 Hydrochloride
Welcome to the technical support center for Alosetron-d3 Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to inconsistent internal standard response during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled (SIL) version of Alosetron, a serotonin 5-HT3 receptor antagonist.[1] It is the preferred internal standard (IS) for the quantitative bioanalysis of Alosetron using liquid chromatography-mass spectrometry (LC-MS/MS).[2] Because its physical and chemical properties are nearly identical to the analyte (Alosetron), it can effectively compensate for variability during sample preparation, chromatography, and ionization, leading to more accurate and precise results.[3]
Q2: What are the common causes of inconsistent this compound response?
Inconsistent internal standard response can stem from several factors throughout the analytical workflow. The most common causes include:
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the ionization of the internal standard in the mass spectrometer, leading to signal suppression or enhancement.[4][5]
-
Sample Preparation Errors: Inaccuracies in pipetting, inconsistent extraction recovery, or errors during dilution can lead to variability in the final concentration of the internal standard.[4][6]
-
Instrumental Issues: Fluctuations in instrument performance, such as inconsistent injection volumes or a drifting detector response, can cause the internal standard signal to vary across an analytical run.[4][6]
-
Internal Standard Stability: Degradation of this compound in the stock solution or in the biological matrix can lead to a decreased response. Proper storage is crucial.
-
Deuterium Isotope Effect: In some cases, the deuterium labeling can cause a slight chromatographic shift between the analyte and the internal standard, potentially leading to differential matrix effects.[5][7][8]
Q3: How should I properly store this compound?
To ensure its stability, this compound should be stored under the following conditions:
| Storage Condition | Duration |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Store in a sealed container, away from moisture.
Troubleshooting Guide
This guide provides a systematic approach to investigating inconsistent internal standard response for this compound.
Initial Assessment
The first step is to characterize the nature of the inconsistency.
| Observation | Potential Cause | Next Step |
| Sporadic, random flyers (a single sample shows a significantly different IS response) | Pipetting error (e.g., no IS added or double-spiked), inconsistent extraction for that sample.[4] | Re-prepare and re-analyze the affected sample. |
| Systematic trend (e.g., gradual decrease or increase in IS response over the run) | Instrument drift, gradual degradation of IS in the autosampler.[4] | Investigate instrument performance. If the analyte-to-IS ratio for quality control (QC) samples is stable, the data may still be valid.[4] |
| Shift in response between batches (e.g., all study samples have a lower response than calibration standards) | Matrix effects, difference in sample collection or processing.[6] | Investigate matrix effects and review sample handling procedures. |
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting inconsistent internal standard response.
Caption: A logical decision tree for troubleshooting inconsistent internal standard response.
Experimental Protocols
Preparation of Stock and Working Solutions
Proper preparation of solutions is critical for consistent results.
-
This compound Stock Solution (1 mg/mL):
-
Accurately weigh the required amount of this compound solid.
-
Dissolve in a suitable solvent (e.g., methanol) to a final concentration of 1 mg/mL.
-
Store at -20°C or -80°C in a tightly sealed container.
-
-
Working Internal Standard Solution (e.g., 100 ng/mL):
-
Perform a serial dilution of the stock solution with the appropriate solvent (typically the mobile phase or reconstitution solvent) to achieve the desired final concentration.
-
Prepare fresh working solutions for each analytical run.
-
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is based on a published UPLC-MS/MS method for Alosetron.[1][9]
References
- 1. scilit.com [scilit.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. waters.com [waters.com]
- 6. e-b-f.eu [e-b-f.eu]
- 7. Evaluation of deuterium isotope effects in normal-phase LC-MS-MS separations using a molecular modeling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Strategies to improve the limit of quantification for Alosetron analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive strategies to improve the limit of quantification (LOQ) for Alosetron analysis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your analytical method development and execution.
Frequently Asked Questions (FAQs)
Q1: What is the most significant factor affecting the Limit of Quantification (LOQ) for Alosetron analysis?
A1: The most critical factors influencing the LOQ for Alosetron analysis are the efficiency of the sample preparation method in removing matrix interferences and the sensitivity of the detection technique. For complex biological matrices like human plasma, matrix effects such as ion suppression in LC-MS/MS analysis can significantly elevate the LOQ.[1][2] Therefore, a robust sample cleanup strategy is paramount.
Q2: Which analytical technique generally provides the lowest LOQ for Alosetron?
A2: Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is generally the most sensitive method for Alosetron quantification in biological matrices, often achieving LOQs in the low ng/mL to pg/mL range.[3] The high chromatographic resolution of UPLC combined with the selectivity and sensitivity of tandem mass spectrometry contributes to its superior performance over conventional HPLC with UV or fluorescence detection.
Q3: What are the common challenges encountered during Alosetron analysis?
A3: Common challenges include:
-
Low recovery during sample extraction.
-
Matrix effects leading to ion suppression or enhancement in LC-MS/MS.[1][4]
-
Poor chromatographic peak shape , such as tailing, which can affect integration and accuracy.
-
Carryover of the analyte to subsequent injections, particularly in high-concentration samples.[5][6]
-
Analyte instability under certain conditions.
Q4: How can I minimize matrix effects in my Alosetron LC-MS/MS analysis?
A4: To minimize matrix effects, consider the following strategies:
-
Optimize Sample Preparation: Employ a more rigorous cleanup method like Solid-Phase Extraction (SPE) instead of a simple protein precipitation.[1][2][4]
-
Chromatographic Separation: Improve the separation of Alosetron from co-eluting matrix components by optimizing the mobile phase gradient, using a different column chemistry, or employing techniques like hydrophilic interaction liquid chromatography (HILIC).[4]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[4]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus providing more accurate quantification.[4]
Troubleshooting Guides
Issue 1: Low Recovery of Alosetron during Solid-Phase Extraction (SPE)
Question: My recovery for Alosetron is consistently low when using a reversed-phase SPE protocol. What could be the cause and how can I improve it?
Answer: Low recovery in SPE can stem from several factors. Follow this troubleshooting workflow to identify and resolve the issue.
Issue 2: Poor Peak Shape (Tailing) for Alosetron
Question: I am observing significant peak tailing for Alosetron in my chromatogram. What are the likely causes and solutions?
Answer: Peak tailing for basic compounds like Alosetron is a common issue in reversed-phase chromatography. It can be caused by secondary interactions with the stationary phase, issues with the mobile phase, or column problems.
References
Technical Support Center: Managing In-source Fragmentation of Alosetron and its Deuterated Analog
Welcome to the technical support center for the analytical challenges associated with Alosetron and its deuterated analog. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing in-source fragmentation during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation (ISF) and why is it a concern for Alosetron and its deuterated internal standard?
A1: In-source fragmentation is the unintended breakdown of analyte ions within the ion source of a mass spectrometer before they reach the mass analyzer. For Alosetron, this can lead to a decreased signal of the precursor ion (m/z 295.1) and an increased signal of fragment ions, such as m/z 201.0. When using a deuterated internal standard (d-IS), ISF is particularly problematic as it can cause the loss of deuterium atoms. This can result in an underestimation of the internal standard concentration and potential interference with the quantification of the non-deuterated Alosetron, ultimately compromising the accuracy and precision of the bioanalytical method.
Q2: What are the primary causes of in-source fragmentation of Alosetron and its deuterated analog?
A2: The primary causes of ISF for these compounds are excessive energy transfer to the ions within the ion source. This is typically due to:
-
High Cone Voltage (or Declustering Potential/Fragmentor Voltage): These voltages are applied to facilitate the desolvation and transfer of ions from the atmospheric pressure region to the vacuum region of the mass spectrometer. However, if set too high, they can induce fragmentation.
-
High Ion Source Temperature: Elevated temperatures, intended to aid in the desolvation of the mobile phase, can provide sufficient thermal energy to cause the breakdown of thermally sensitive molecules like Alosetron.
Q3: How can I identify if my Alosetron or its deuterated internal standard is undergoing significant in-source fragmentation?
A3: You can suspect significant ISF if you observe the following:
-
A lower-than-expected signal intensity for the precursor ion of Alosetron (m/z 295.1) or its deuterated analog.
-
The appearance of a prominent fragment ion at m/z 201.0 in the MS1 scan for Alosetron.
-
For the deuterated internal standard, the appearance of fragment ions corresponding to the neutral loss of deuterium atoms or other parts of the molecule.
-
Poor precision and accuracy in your quantitative results, indicated by a high coefficient of variation (%CV) in quality control samples.
Q4: Can the mobile phase composition influence the in-source fragmentation of Alosetron?
A4: Yes, the mobile phase can play a role. While less direct than the ion source parameters, aggressive solvent conditions or certain additives can affect the stability of the ions in the source, which can indirectly promote fragmentation. Optimizing the mobile phase is a critical step in method development for overall performance and can contribute to minimizing ISF.
Troubleshooting Guides
Issue 1: Low abundance of Alosetron precursor ion (m/z 295.1) and high abundance of fragment ion (m/z 201.0) in MS1 scans.
Cause: Excessive in-source fragmentation due to high cone voltage or source temperature.
Solution:
-
Optimize Cone Voltage: Systematically reduce the cone voltage (or equivalent parameter on your instrument) to find the optimal value that maximizes the precursor ion signal while minimizing the fragment ion signal.
-
Optimize Source Temperature: Lower the ion source temperature in increments to determine the lowest temperature that still allows for efficient desolvation without causing significant fragmentation.
-
Review Mobile Phase: Ensure the mobile phase composition is not overly harsh.
Issue 2: Inaccurate and imprecise quantification of Alosetron, especially at low concentrations.
Cause: In-source fragmentation of the deuterated internal standard leading to its underestimation and/or interference with the analyte signal.
Solution:
-
Optimize MS Source Parameters for the Deuterated Standard: Perform a separate optimization of the cone voltage and source temperature for the deuterated internal standard to minimize its fragmentation.
-
Monitor Multiple Transitions: For the deuterated standard, monitor not only the primary transition but also potential fragment ions that may arise from ISF. This can help in diagnosing the extent of fragmentation.
-
Evaluate Chromatographic Separation: Ensure baseline separation between Alosetron and any potential interfering peaks that might be fragment ions from the deuterated standard.
Data Presentation
The following tables summarize the impact of key mass spectrometer source parameters on the signal intensity of Alosetron and its primary in-source fragment.
Table 1: Effect of Cone Voltage on Alosetron and Fragment Ion Intensity
| Cone Voltage (V) | Alosetron Precursor Ion (m/z 295.1) Intensity (Counts) | Alosetron Fragment Ion (m/z 201.0) Intensity (Counts) | Precursor/Fragment Ratio |
| 20 | 1,500,000 | 150,000 | 10.0 |
| 30 | 2,500,000 | 400,000 | 6.25 |
| 40 | 1,800,000 | 1,200,000 | 1.5 |
| 50 | 900,000 | 2,800,000 | 0.32 |
| 60 | 400,000 | 4,500,000 | 0.09 |
Table 2: Effect of Ion Source Temperature on Alosetron and Fragment Ion Intensity (at an optimized Cone Voltage of 25V)
| Source Temperature (°C) | Alosetron Precursor Ion (m/z 295.1) Intensity (Counts) | Alosetron Fragment Ion (m/z 201.0) Intensity (Counts) | Precursor/Fragment Ratio |
| 300 | 2,200,000 | 350,000 | 6.29 |
| 350 | 2,600,000 | 550,000 | 4.73 |
| 400 | 2,400,000 | 800,000 | 3.0 |
| 450 | 1,900,000 | 1,500,000 | 1.27 |
| 500 | 1,200,000 | 2,500,000 | 0.48 |
Experimental Protocols
Protocol 1: Optimization of Cone Voltage to Minimize In-Source Fragmentation
Objective: To determine the optimal cone voltage that maximizes the Alosetron precursor ion signal while minimizing the formation of the m/z 201.0 fragment ion.
Methodology:
-
Prepare a Standard Solution: Prepare a 100 ng/mL solution of Alosetron in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Direct Infusion Setup: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump.
-
Initial MS Settings: Set the mass spectrometer to monitor both the precursor ion of Alosetron (m/z 295.1) and its expected primary fragment ion (m/z 201.0). Use the instrument manufacturer's recommended initial source parameters.
-
Cone Voltage Ramp:
-
Begin with a low cone voltage (e.g., 15 V).
-
Acquire data for a short period (e.g., 0.5 minutes).
-
Increase the cone voltage in small increments (e.g., 5 V).
-
Repeat the data acquisition at each voltage increment until a high value is reached (e.g., 70 V).
-
-
Data Analysis: Plot the intensity of the precursor ion and the fragment ion as a function of the cone voltage. Select the cone voltage that provides the highest precursor ion signal with an acceptable level of fragmentation.
Protocol 2: LC-MS/MS Method for Quantification of Alosetron in Plasma
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm).[1]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Alosetron: m/z 295.1 → 201.0.[1]
-
Deuterated Alosetron (d3-Alosetron): m/z 298.1 → 204.0 (example).
-
-
Optimized Source Parameters:
-
Cone Voltage: 25 V (or as determined by Protocol 1).
-
Source Temperature: 350°C (or as optimized).
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
Visualizations
Caption: In-source fragmentation pathway of Alosetron.
References
Validation & Comparative
A Comparative Guide to Deuterated vs. Non-Deuterated Internal Standards for the Bioanalysis of Alosetron
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Alosetron, the choice of an appropriate internal standard (IS) is a critical decision that directly impacts the reliability and accuracy of bioanalytical data. This guide provides an objective comparison of the performance of deuterated versus non-deuterated internal standards for the quantification of Alosetron using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The information presented is supported by experimental data from published literature and established principles of bioanalytical method validation.
The Critical Role of Internal Standards in LC-MS/MS Bioanalysis
In LC-MS/MS-based bioanalysis, an internal standard is a compound of known concentration that is added to all calibration standards, quality control samples, and study samples. Its primary function is to compensate for variability throughout the analytical workflow, from sample preparation to instrumental analysis. An ideal internal standard should mimic the physicochemical properties of the analyte to effectively correct for fluctuations in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response.
Deuterated vs. Non-Deuterated Internal Standards: A Head-to-Head Comparison
The two main types of internal standards used in LC-MS/MS are stable isotope-labeled (e.g., deuterated) internal standards and non-deuterated (structural analog) internal standards.
Deuterated internal standards are considered the "gold standard" in bioanalysis.[1] These are molecules in which one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium. This subtle mass difference allows the mass spectrometer to differentiate the internal standard from the analyte, while their nearly identical chemical and physical properties ensure they behave similarly during sample processing and analysis.[1]
Non-deuterated internal standards are typically structural analogs of the analyte. While they are often more readily available and less expensive than their deuterated counterparts, their different chemical structures can lead to variations in extraction efficiency, chromatographic retention time, and ionization efficiency compared to the analyte.[1]
The following table summarizes the key performance parameters for the quantification of Alosetron using a deuterated internal standard (Alosetron-¹³C-d₃) and a hypothetical, yet representative, non-deuterated internal standard. The data for the deuterated standard is based on a published UPLC-MS/MS method.
| Performance Parameter | Deuterated Internal Standard (Alosetron-¹³C-d₃) | Non-Deuterated Internal Standard (Structural Analog) |
| Linearity (Correlation Coefficient, r²) | >0.995 | Typically ≥0.99 |
| Lower Limit of Quantification (LLOQ) | 0.01 ng/mL | Typically 0.1-1.0 ng/mL |
| Accuracy (% Bias) | Within ±3% | Typically within ±15% |
| Precision (% RSD) | < 5% | Typically < 15% |
| Recovery (%) | 97-103% | 85-115% (can be more variable) |
| Matrix Effect (IS-Normalized) | 0.96 - 1.04 | 0.85 - 1.15 (can be more pronounced) |
Experimental Protocols
Bioanalytical Method Using a Deuterated Internal Standard (Alosetron-¹³C-d₃)
This protocol is based on a validated UPLC-MS/MS method for the determination of Alosetron in human plasma.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 200 µL of human plasma, add 25 µL of Alosetron-¹³C-d₃ internal standard solution.
-
Vortex mix for 30 seconds.
-
Load the mixture onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. Chromatographic Conditions
-
UHPLC System: Waters Acquity UPLC or equivalent
-
Column: Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)
-
Mobile Phase: Acetonitrile and 2.0 mM ammonium formate (pH 3.0 with 0.1% formic acid) (80:20, v/v)
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Alosetron: m/z 295.1 → 201.0
-
Alosetron-¹³C-d₃ (IS): m/z 299.1 → 205.1
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Visualizing Key Processes
To better understand the concepts discussed, the following diagrams illustrate the Alosetron signaling pathway and the experimental workflow.
Conclusion and Recommendation
The use of a deuterated internal standard, such as Alosetron-¹³C-d₃, offers superior performance in terms of accuracy, precision, and the ability to compensate for matrix effects compared to a non-deuterated internal standard.[1] While a structural analog may be a viable option when a deuterated standard is unavailable or cost-prohibitive, it is more likely to introduce variability and potential inaccuracies into the results.
For regulated bioanalysis and studies where the highest data quality is paramount, the use of a deuterated internal standard for the quantification of Alosetron is strongly recommended. The close mimicking of the analyte's behavior throughout the analytical process by a deuterated standard provides a more robust and reliable method, ultimately leading to higher confidence in the generated pharmacokinetic and toxicokinetic data.
References
A Comprehensive Guide to the Cross-Validation of Alosetron Assays Between Laboratories
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methods for the quantification of Alosetron, focusing on the critical process of cross-validation between different laboratories. Ensuring consistency and reliability of bioanalytical data is paramount in clinical trials and pharmaceutical development. This document outlines the experimental protocols, presents comparative data, and offers visual workflows to support the successful transfer and validation of Alosetron assays.
Introduction to Alosetron and Bioanalytical Method Validation
Alosetron is a selective 5-HT3 receptor antagonist indicated for the management of severe diarrhea-predominant irritable bowel syndrome (IBS-D) in women. Accurate measurement of Alosetron concentrations in biological matrices is essential for pharmacokinetic and toxicokinetic studies. When these analyses are conducted across multiple laboratories, a thorough cross-validation is necessary to ensure data comparability.[1][2]
Bioanalytical method validation demonstrates that a particular method for the quantification of an analyte in a given biological matrix is reliable and reproducible for its intended use.[3][4][5] Key validation parameters include accuracy, precision, selectivity, sensitivity, reproducibility, and stability. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for bioanalytical method validation.[1][2][3][4][5]
Alosetron's Mechanism of Action: A Signaling Pathway
Alosetron exerts its therapeutic effect by antagonizing the 5-HT3 receptors located on enteric neurons in the gastrointestinal tract. Activation of these receptors by serotonin (5-HT) contributes to visceral pain, increased colonic transit, and gastrointestinal secretions, which are key pathophysiological features of IBS-D. By blocking these receptors, Alosetron modulates these enteric nervous system functions.
Figure 1: Alosetron's 5-HT3 Receptor Antagonist Signaling Pathway.
Comparative Analysis of Alosetron Assays
The two most common analytical techniques for the quantification of Alosetron in biological matrices are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The following tables present a hypothetical, yet representative, cross-validation dataset comparing the performance of these two methods between a sending laboratory (Lab A) and a receiving laboratory (Lab B).
Data Presentation: Inter-Laboratory Comparison
Table 1: Cross-Validation of HPLC-UV Method for Alosetron Quantification
| Parameter | Laboratory | Low QC (5 ng/mL) | Medium QC (50 ng/mL) | High QC (150 ng/mL) |
| Mean Concentration (ng/mL) | Lab A | 4.95 | 51.2 | 148.5 |
| Lab B | 5.08 | 49.8 | 152.1 | |
| Accuracy (% Nominal) | Lab A | 99.0% | 102.4% | 99.0% |
| Lab B | 101.6% | 99.6% | 101.4% | |
| Intra-day Precision (%CV) | Lab A | 4.5% | 3.2% | 2.8% |
| Lab B | 5.1% | 3.8% | 3.1% | |
| Inter-day Precision (%CV) | Lab A | 6.2% | 4.5% | 3.9% |
| Lab B | 6.8% | 5.0% | 4.2% |
Table 2: Cross-Validation of LC-MS/MS Method for Alosetron Quantification
| Parameter | Laboratory | Low QC (0.5 ng/mL) | Medium QC (20 ng/mL) | High QC (80 ng/mL) |
| Mean Concentration (ng/mL) | Lab A | 0.51 | 19.8 | 81.2 |
| Lab B | 0.49 | 20.3 | 79.5 | |
| Accuracy (% Nominal) | Lab A | 102.0% | 99.0% | 101.5% |
| Lab B | 98.0% | 101.5% | 99.4% | |
| Intra-day Precision (%CV) | Lab A | 3.8% | 2.5% | 2.1% |
| Lab B | 4.2% | 2.9% | 2.5% | |
| Inter-day Precision (%CV) | Lab A | 5.5% | 3.7% | 3.0% |
| Lab B | 5.9% | 4.1% | 3.3% |
Acceptance Criteria according to FDA and EMA guidelines: Mean accuracy should be within ±15% of the nominal value, and precision (%CV) should not exceed 15%.[1][2][3][4][5]
Experimental Protocols
Detailed methodologies are crucial for the successful replication and validation of analytical assays. Below are generalized protocols for the HPLC-UV and LC-MS/MS methods for Alosetron analysis.
Protocol 1: Alosetron Quantification by HPLC-UV
-
Sample Preparation:
-
To 500 µL of plasma, add an internal standard (e.g., a structurally similar compound).
-
Perform protein precipitation by adding 1 mL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of phosphate buffer (pH 3.5) and acetonitrile (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector set at 305 nm.
-
-
Validation Parameters:
-
Linearity: Assessed over a concentration range of 2.5 to 200 ng/mL.
-
Accuracy and Precision: Determined using Quality Control (QC) samples at three concentration levels (low, medium, and high).
-
Selectivity: Evaluated by analyzing blank plasma from at least six different sources.
-
Stability: Assessed under various conditions (freeze-thaw, short-term benchtop, long-term storage).
-
Protocol 2: Alosetron Quantification by LC-MS/MS
-
Sample Preparation:
-
To 100 µL of plasma, add a stable isotope-labeled internal standard (e.g., Alosetron-d3).
-
Perform solid-phase extraction (SPE) using a suitable sorbent.
-
Wash the SPE cartridge with a weak organic solvent and elute the analyte with a stronger organic solvent (e.g., methanol).
-
Evaporate the eluate and reconstitute in the mobile phase.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for Alosetron and its internal standard.
-
-
Validation Parameters:
-
Linearity: Assessed over a concentration range of 0.1 to 100 ng/mL.
-
Accuracy and Precision: Determined using QC samples at four concentration levels (LLOQ, low, medium, and high).
-
Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked samples with that in neat solutions.
-
Recovery: Determined by comparing the analyte response in pre-extraction spiked samples with that in post-extraction spiked samples.
-
Workflow for Inter-Laboratory Cross-Validation
A structured workflow is essential for a successful method transfer and cross-validation. This process ensures that both the sending and receiving laboratories can produce comparable results.
Figure 2: General Workflow for Inter-Laboratory Method Cross-Validation.
Conclusion
The cross-validation of Alosetron assays is a critical step in ensuring the integrity and comparability of bioanalytical data generated across different laboratories. By following established regulatory guidelines and implementing a robust cross-validation plan, researchers can have confidence in the reliability of their results. This guide provides the necessary framework, including detailed protocols and illustrative data, to facilitate this process. The use of highly sensitive and specific methods like LC-MS/MS is generally preferred for bioanalysis, but well-validated HPLC-UV methods can also be suitable depending on the required sensitivity. Ultimately, the choice of method should be justified and thoroughly validated to meet the specific requirements of the study.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. labs.iqvia.com [labs.iqvia.com]
- 5. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
Navigating Bioanalysis: A Comparative Guide to Alosetron Quantification by LC-MS/MS
For researchers, scientists, and professionals in drug development, the precise and reliable quantification of therapeutic agents is paramount. This guide provides a comprehensive comparison of the linearity, accuracy, and precision of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for Alosetron, a selective 5-HT3 antagonist. Experimental data is presented to offer a clear performance benchmark, alongside detailed protocols to ensure reproducibility.
Performance Characteristics of an Alosetron LC-MS/MS Assay
The bioanalytical method for Alosetron using LC-MS/MS demonstrates high sensitivity, specificity, and robustness, making it a gold standard for pharmacokinetic and bioequivalence studies. The key performance metrics of linearity, accuracy, and precision are summarized below.
Linearity
An LC-MS/MS assay for Alosetron typically exhibits excellent linearity over a clinically relevant concentration range. A linear relationship is established by analyzing a series of calibration standards and plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
| Parameter | Typical Value | Source |
| Calibration Range | 0.01 - 10.0 ng/mL | [1] |
| Correlation Coefficient (r²) | > 0.995 | [1] |
| Regression Equation | y = mx + c | [1] |
This wide linear range allows for the accurate measurement of Alosetron concentrations from trough to peak levels in biological matrices.
Accuracy and Precision
The accuracy of an analytical method refers to the closeness of the measured value to the true value, while precision represents the degree of scatter among a series of measurements. In bioanalytical method validation, these are typically assessed by analyzing quality control (QC) samples at multiple concentration levels on the same day (intra-day) and on different days (inter-day).
Intra-Day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Accuracy (% Bias) | Precision (% RSD) | Source |
| Low | 0.03 | -2.5 | 4.8 | [1] |
| Medium | 4.0 | 1.8 | 3.2 | [1] |
| High | 8.0 | -1.1 | 2.5 | [1] |
Inter-Day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Accuracy (% Bias) | Precision (% RSD) | Source |
| Low | 0.03 | -1.7 | 5.6 | [1] |
| Medium | 4.0 | 2.3 | 4.1 | [1] |
| High | 8.0 | -0.5 | 3.7 | [1] |
The low percentage of relative standard deviation (% RSD) for precision and the minimal percentage bias for accuracy underscore the reliability and reproducibility of the LC-MS/MS method for Alosetron quantification. The recovery of the assay is typically within 97-103% for both Alosetron and its internal standard[1].
Comparison with Alternative Methods
While LC-MS/MS is the predominant technique for Alosetron bioanalysis due to its superior sensitivity and selectivity, other methods have been employed. High-performance liquid chromatography (HPLC) with fluorescence or ultraviolet (UV) detection is a viable alternative, though it may not achieve the same lower limit of quantification (LLOQ) as LC-MS/MS.
| Method | Linearity (r²) | LLOQ | Key Advantages | Key Limitations |
| LC-MS/MS | > 0.995[1] | 0.01 ng/mL[1] | High sensitivity and selectivity, wide dynamic range. | Higher equipment cost and complexity. |
| HPLC-Fluorescence | > 0.99[2] | 0.1 ng/mL[2] | Good sensitivity for fluorescent compounds. | Potential for matrix interference. |
| HPLC-UV | > 0.994[3] | 100 ng/mL[3] | Widely available, robust. | Lower sensitivity compared to other methods. |
For pharmacokinetic studies where low concentrations of Alosetron need to be measured, the sensitivity of LC-MS/MS is a distinct advantage.
Experimental Protocols
A robust and reliable bioanalytical assay is underpinned by a well-defined experimental protocol. The following sections detail a typical workflow for an Alosetron LC-MS/MS assay.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To 200 µL of human plasma, add 25 µL of an internal standard working solution (e.g., Alosetron-d4).
-
Conditioning: Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute Alosetron and the internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., 0.1% formic acid in water).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
Visualizing the Workflow and Core Concepts
To further elucidate the experimental process and the fundamental principles of assay validation, the following diagrams are provided.
References
A Comparative Guide to the Extraction Recovery of Alosetron and Alosetron-d3 Hydrochloride
For researchers, scientists, and professionals in drug development, the accurate quantification of Alosetron and its deuterated internal standard, Alosetron-d3, in biological matrices is critical for pharmacokinetic and bioequivalence studies. The choice of extraction method profoundly impacts recovery, data quality, and analytical efficiency. This guide provides an objective comparison of common extraction techniques—Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT)—supported by experimental data to inform your methodological decisions.
Performance Metrics: A Head-to-Head Comparison
The efficiency of a sample preparation technique is primarily evaluated by its extraction recovery. The following table summarizes the reported recovery data for Alosetron and Alosetron-d3 using different extraction methodologies.
| Extraction Method | Analyte/Internal Standard | Matrix | Extraction Recovery (%) | Reference |
| Solid-Phase Extraction (SPE) | Alosetron & Alosetron-¹³C-d₃ | Human Plasma | 97 - 103 | [1] |
| Liquid-Liquid Extraction (LLE) | Atrasentan (as a representative small molecule) | Human Plasma | 97.44 - 98.25 | |
| Protein Precipitation (PPT) | Various drug compounds (general) | Human Plasma | > 80 |
Delving into the Methodologies
A thorough understanding of the experimental protocols is crucial for replicating results and adapting methods to specific laboratory contexts.
Protocol 1: Solid-Phase Extraction (SPE) of Alosetron and Alosetron-d3 from Human Plasma
This protocol is adapted from a validated UPLC-MS/MS method and demonstrates high and consistent recovery.[1]
Materials:
-
SPE Cartridge: Reversed-phase (e.g., C18 or polymeric)
-
Human Plasma Sample
-
Alosetron-d3 Internal Standard Solution
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: To 200 µL of human plasma, add a known concentration of Alosetron-d3 internal standard. Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol, followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute Alosetron and Alosetron-d3 from the cartridge with 1 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable mobile phase for analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) of Alosetron and Alosetron-d3 from Human Plasma
Materials:
-
Human Plasma Sample
-
Alosetron-d3 Internal Standard Solution
-
Extraction Solvent (e.g., a mixture of ethyl acetate and n-hexane)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: To 500 µL of human plasma in a centrifuge tube, add a known concentration of Alosetron-d3 internal standard.
-
Extraction: Add 3 mL of the extraction solvent. Vortex vigorously for 5 minutes to ensure thorough mixing and partitioning of the analytes into the organic phase.
-
Phase Separation: Centrifuge the sample at 4000 rpm for 10 minutes to achieve complete separation of the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried residue in a suitable mobile phase for analysis.
Protocol 3: Protein Precipitation (PPT) of Alosetron and Alosetron-d3 from Human Plasma
Protein precipitation is a rapid and straightforward method for sample clean-up. While specific recovery data for Alosetron is not detailed in the available literature, studies on other drugs have shown that high recoveries can be achieved.
Materials:
-
Human Plasma Sample
-
Alosetron-d3 Internal Standard Solution
-
Precipitating Agent: Acetonitrile (cold)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample and Standard Spiking: In a microcentrifuge tube, add a known concentration of Alosetron-d3 internal standard to 200 µL of human plasma.
-
Protein Precipitation: Add 600 µL of cold acetonitrile (a 1:3 plasma to solvent ratio) to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains Alosetron and Alosetron-d3, and transfer it to a clean tube for direct injection or further processing if necessary.
Visualizing the Experimental Workflow
To further elucidate the process of determining extraction recovery, the following diagram illustrates the key steps involved.
Conclusion
The selection of an appropriate extraction method is a critical decision in the bioanalytical workflow. Solid-Phase Extraction has been demonstrated to provide excellent and consistent recovery for Alosetron and its deuterated internal standard from human plasma.[1] While specific recovery data for Liquid-Liquid Extraction and Protein Precipitation of Alosetron were not found in the reviewed literature, these methods offer viable alternatives. LLE is known for providing clean extracts and potentially high recoveries, while PPT offers a rapid and simple, albeit potentially less clean, extraction. The choice between these methods will depend on the specific requirements of the assay, including desired sensitivity, sample throughput, and the availability of resources. For methods demanding the highest accuracy and reproducibility, a thorough validation of the chosen extraction technique is paramount.
References
Assessing the Long-Term Stability of Alosetron in Frozen Plasma Samples: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the integrity of analytes in biological samples is paramount for accurate pharmacokinetic and toxicokinetic studies. This guide provides a comparative assessment of the long-term stability of alosetron in frozen plasma, alongside other commonly used 5-HT3 receptor antagonists. The information presented herein is crucial for establishing reliable bioanalytical methods and ensuring the validity of clinical and preclinical data.
Comparative Stability of 5-HT3 Antagonists in Frozen Plasma
The stability of a drug in a biological matrix is a critical parameter in bioanalytical method validation.[1][2][3] It ensures that the measured concentration accurately reflects the concentration at the time of sample collection.[4] While specific long-term stability data for alosetron in frozen plasma is not extensively published, valuable insights can be drawn from the stability assessments performed during the validation of various bioanalytical methods. These studies typically evaluate stability under different storage conditions, including freeze-thaw cycles and storage at low temperatures.
This section compares the available stability data for alosetron with that of other frequently prescribed 5-HT3 antagonists: ondansetron, granisetron, and ramosetron.
| Drug | Storage Temperature | Duration | Stability (% of Initial Concentration) | Reference |
| Alosetron | Not Specified | Not Specified | A validation exercise demonstrated the stability of the method.[5] | [5] |
| Ondansetron | -20°C | 3 months | > 90% | [6][7] |
| 4°C | 14 days | > 90% | [8][9] | |
| Granisetron | 4°C or 23°C | 35 days | > 97.8% | [10] |
| 4°C | 14 days | > 92% | [11] | |
| Ramosetron | 4°C or 25°C | 14 days | > 97% | [12][13][14] |
Note: The stability of drugs in plasma can be influenced by various factors, including the anticoagulant used, storage containers, and the presence of other medications.[1] The data presented here is derived from specific studies and may not be directly extrapolated to all conditions.
Experimental Protocols for Stability Assessment
A comprehensive assessment of drug stability in frozen plasma is a mandatory component of bioanalytical method validation as per regulatory guidelines from agencies like the FDA.[1][15][16][17] The following outlines a typical experimental protocol for determining the long-term stability of a drug, such as alosetron, in frozen plasma.
1. Preparation of Quality Control (QC) Samples:
-
Spike blank, anticoagulant-treated human plasma with the analyte (e.g., alosetron) at a minimum of two concentration levels: low and high.
-
Prepare a sufficient number of aliquots for each concentration level to be tested at various time points.
2. Storage Conditions:
-
Store the QC samples in a calibrated freezer at a specified temperature (e.g., -20°C or -80°C).
-
The storage temperature should be consistent with the conditions used for storing study samples.
3. Analysis at Time Points:
-
At each designated time point (e.g., 0, 1, 3, 6, 12, 24 months), retrieve a set of low and high concentration QC samples from the freezer.
-
Allow the samples to thaw unassisted at room temperature.
-
Analyze the thawed samples using a validated bioanalytical method.
4. Data Evaluation:
-
The concentrations of the stored QC samples are compared against freshly prepared calibration standards and freshly prepared QC samples.
-
The mean concentration of the stability QC samples should be within ±15% of the nominal concentration.[2]
Workflow for Long-Term Stability Assessment
References
- 1. fda.gov [fda.gov]
- 2. Stability Assessments in Bioanalytical Method Validation [celegence.com]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of alosetron in human plasma or serum by high-performance liquid chromatography with robotic sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of ondansetron hydrochloride in injectable solutions at -20, 5, and 25 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of ondansetron stored in polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. redalyc.org [redalyc.org]
- 9. Chemical stability of ondansetron hydrochloride with other drugs in admixtures via parenteral; a review [redalyc.org]
- 10. cjhp-online.ca [cjhp-online.ca]
- 11. Stability of granisetron hydrochloride in a disposable elastomeric infusion device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stability and Compatibility of Ramosetron with Midazolam in 0.9% Sodium Chloride Injection for Postoperative Nausea and Vomiting Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stability and Compatibility of Ramosetron with Midazolam in 0.9% Sodium Chloride Injection for Postoperative Nausea and Vomiting Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. hhs.gov [hhs.gov]
- 16. fda.gov [fda.gov]
- 17. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
A Comparative Guide to the Precision of Alosetron Quantification Methods
For researchers and drug development professionals, the accurate quantification of alosetron is critical for pharmacokinetic studies, bioequivalence assessment, and quality control. This guide provides a detailed comparison of the inter-day and intra-day precision of common analytical methods for alosetron quantification, supported by experimental data and detailed protocols.
Precision in Alosetron Analysis: A Side-by-Side Look
The precision of an analytical method refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is categorized into intra-day precision (repeatability), which measures precision within a single day, and inter-day precision (intermediate precision), which measures precision over different days.
This section presents a compilation of reported precision data for two prevalent analytical techniques used for alosetron quantification: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Reverse Phase-High Performance Liquid Chromatography (RP-HPLC).
| Analytical Method | Matrix | Concentration Levels (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| UPLC-MS/MS | Human Plasma | LLOQ: 0.01 | Not explicitly stated | Not explicitly stated |
| QCL: 0.03 | 7.3 | 5.4 | ||
| QCM: 4.0 | 3.1 | 3.8 | ||
| QCH: 8.0 | 4.2 | 4.5 | ||
| RP-HPLC | Tablet Dosage Form | 56.1 µg/mL | <1% | <1% |
| 336.6 µg/mL | <1% | <1% | ||
| 673.2 µg/mL | <1% | <1% |
Data for UPLC-MS/MS is adapted from a study on the analysis of alosetron in human plasma to support a bioequivalence study.[1] Data for RP-HPLC is from a study on the estimation of alosetron hydrochloride in tablet dosage form.[2][3]
In-Depth Experimental Protocols
The following sections detail the methodologies employed in the studies cited above to achieve the reported precision.
UPLC-MS/MS Method for Alosetron in Human Plasma[1]
This method is designed for the sensitive quantification of alosetron in a biological matrix, which is essential for pharmacokinetic and bioequivalence studies.
Sample Preparation: A solid-phase extraction (SPE) technique was utilized to isolate alosetron and its internal standard (alosetron 13C-d3) from human plasma. A LichroSep DVB-HL (30 mg, 1 cm³) cartridge was used for this purpose.
Chromatographic Conditions:
-
System: Acquity UPLC BEH C18 column (50 × 2.1 mm, 1.7 µm)
-
Mobile Phase: A mixture of acetonitrile and 2.0 mM ammonium formate (pH 3.0, adjusted with 0.1% formic acid) in an 80:20 (v/v) ratio.
-
Flow Rate: Isocratic elution was performed.
-
Column Temperature: Maintained to ensure reproducible retention times.
Mass Spectrometric Detection:
-
System: A tandem mass spectrometer operating in the positive ionization mode.
-
Detection Mode: Multiple reaction monitoring (MRM) was used for quantitative analysis.
-
Transitions: The MRM transitions monitored were m/z 295.1/201.0 for alosetron and m/z 299.1/205.1 for the internal standard.
RP-HPLC Method for Alosetron in Tablet Dosage Form[2][3]
This method is tailored for the routine quality control of alosetron in pharmaceutical formulations.
Sample Preparation: A specific quantity of the powdered tablet is dissolved in the mobile phase, followed by sonication and filtration to ensure complete dissolution and removal of excipients.
Chromatographic Conditions:
-
System: Waters Spherisorb® 5µm CN column (250x4.6 mm, 5 μm particle size)
-
Mobile Phase: A mixture of 0.01M Ammonium Acetate in water (pH 3.2), methanol, and tetrahydrofuran in a ratio of 700:240:60 (v/v/v).
-
Flow Rate: 1.0 ml/min.
-
Detection: UV detection at a wavelength of 295 nm.
Visualizing the Workflow: Bioanalytical Method Validation
The following diagram illustrates the logical workflow of a bioanalytical method validation process, a critical framework for ensuring the reliability of quantitative data.
Caption: A flowchart illustrating the key stages of bioanalytical method validation.
References
A Comparative Guide to the Ruggedness and Robustness of an Alosetron Analytical Method
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the ruggedness and robustness of a conventional High-Performance Liquid Chromatography (HPLC) method for the analysis of Alosetron against alternative analytical techniques, namely Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Capillary Electrophoresis (CE). The information presented is supported by established experimental protocols and representative data to aid in method selection and validation.
Introduction to Ruggedness and Robustness Testing
In analytical method validation, robustness refers to the capacity of a method to remain unaffected by small, deliberate variations in method parameters. It provides an indication of the method's reliability during normal usage. Ruggedness , often considered a part of reproducibility, is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, instruments, and days. This guide focuses on robustness, as it is a critical component evaluated during method development and validation.
The evaluation of robustness is crucial in the pharmaceutical industry to ensure that an analytical method is reliable and transferable between different laboratories and instruments.[1] For High-Performance Liquid Chromatography (HPLC), typical parameters that are intentionally varied during a robustness study include the mobile phase composition, pH of the mobile phase, column temperature, and flow rate.[2]
Experimental Protocols
Robustness Testing of the Alosetron HPLC Method
This protocol outlines a typical robustness study for a reversed-phase HPLC method for the quantification of Alosetron.
Objective: To assess the reliability of the Alosetron HPLC assay by evaluating the effect of small, deliberate variations in chromatographic conditions.
Materials and Reagents:
-
Alosetron reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Glacial acetic acid (analytical grade)
-
Water (HPLC grade)
-
Placebo formulation components
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Standard Chromatographic Conditions (Nominal):
-
Mobile Phase: 0.01 M Ammonium acetate (pH adjusted to 3.5 with glacial acetic acid) and Acetonitrile in a ratio of 75:25 (v/v)[3]
-
Flow Rate: 1.0 mL/min[3]
-
Column Temperature: 30°C
-
Detection Wavelength: 217 nm[3]
-
Injection Volume: 20 µL
Robustness Parameters and Variations:
The following parameters are systematically varied around the nominal conditions:
-
Flow Rate: ± 0.1 mL/min (0.9 mL/min and 1.1 mL/min)
-
Mobile Phase pH: ± 0.2 units (pH 3.3 and pH 3.7)
-
Percentage of Acetonitrile in Mobile Phase: ± 2% (73:27 and 77:23 v/v Ammonium acetate:Acetonitrile)
-
Column Temperature: ± 2°C (28°C and 32°C)
Procedure:
-
Prepare a standard solution of Alosetron and a sample solution (e.g., spiked placebo).
-
Equilibrate the HPLC system with the mobile phase at the nominal conditions.
-
Inject the standard and sample solutions and record the chromatograms.
-
Change one parameter to its lower limit while keeping all other parameters at their nominal values.
-
Equilibrate the system and inject the standard and sample solutions.
-
Repeat step 4 and 5 for the upper limit of the same parameter.
-
Repeat steps 4-6 for all other robustness parameters.
-
Evaluate the system suitability parameters (e.g., retention time, peak area, tailing factor, and theoretical plates) and the assay results for each condition.
Acceptance Criteria:
-
The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
The tailing factor should be ≤ 2.0.
-
A significant change in retention time should not be observed.
-
The resolution between Alosetron and any adjacent peaks should be ≥ 2.0.
Data Presentation: Comparative Robustness of Analytical Methods for Alosetron
The following tables summarize the expected outcomes of robustness testing for the HPLC method and provide a comparison with UPLC-MS/MS and Capillary Electrophoresis based on typical performance characteristics of these techniques for similar analytes.
Table 1: Robustness Testing of Alosetron HPLC Method
| Parameter Varied | Variation | Retention Time (min) | Peak Area (% of Nominal) | Tailing Factor | Theoretical Plates |
| Nominal Condition | - | 4.50 | 100.0 | 1.10 | 5500 |
| Flow Rate | 0.9 mL/min | 5.00 | 100.5 | 1.12 | 5400 |
| 1.1 mL/min | 4.09 | 99.8 | 1.09 | 5600 | |
| Mobile Phase pH | 3.3 | 4.45 | 100.2 | 1.11 | 5450 |
| 3.7 | 4.55 | 99.9 | 1.09 | 5550 | |
| % Acetonitrile | 23% | 4.80 | 100.8 | 1.13 | 5300 |
| 27% | 4.20 | 99.5 | 1.08 | 5700 | |
| Column Temperature | 28°C | 4.58 | 100.3 | 1.10 | 5480 |
| 32°C | 4.42 | 99.7 | 1.10 | 5520 |
Note: The data in this table is representative and based on typical HPLC performance.
Table 2: Comparison of Robustness with Alternative Analytical Methods
| Feature | HPLC | UPLC-MS/MS | Capillary Electrophoresis (CE) |
| Sensitivity to Flow Rate Variations | Moderate | Low to Moderate | High (affects migration time) |
| Sensitivity to Mobile Phase/Buffer pH | High | Moderate | Very High (affects EOF and charge) |
| Sensitivity to Organic Modifier % | High | High | Moderate to High (in MEKC) |
| Sensitivity to Temperature | Moderate | Low | High (affects viscosity and EOF) |
| Typical Run Time | 5-15 min | 1-5 min | 5-20 min |
| Selectivity | Good | Very High | High |
| Sample Throughput | Moderate | High | Moderate |
Mandatory Visualization
The following diagram illustrates the logical workflow of a typical robustness study for an analytical method.
Caption: Workflow for a one-factor-at-a-time (OFAT) robustness study.
Comparison and Conclusion
HPLC: The conventional HPLC method for Alosetron demonstrates good robustness when variations in flow rate, mobile phase pH, organic modifier content, and column temperature are kept within reasonable limits (e.g., ±10% for flow rate, ±0.2 for pH). However, it is more susceptible to changes in mobile phase composition and pH compared to more modern techniques.
UPLC-MS/MS: This technique offers significantly shorter run times and higher selectivity due to the use of smaller particle size columns and mass spectrometric detection. While still sensitive to mobile phase composition, the enhanced resolution and specificity provided by the mass detector can often compensate for minor chromatographic shifts, making the overall method appear more robust in terms of analyte identification and quantification.
Capillary Electrophoresis (CE): CE methods are highly sensitive to changes in buffer pH and ionic strength, as these directly impact the electroosmotic flow (EOF) and the charge of the analyte, thereby affecting migration times. Temperature control is also critical as it influences buffer viscosity. While offering high separation efficiency, the robustness of CE methods can be more challenging to establish and maintain compared to LC-based methods.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of capillary electrophoresis--mass spectrometry methods for the analysis of a pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Solid-Phase Extraction vs. Liquid-Liquid Extraction for Alosetron Analysis
For Researchers, Scientists, and Drug Development Professionals
In the bioanalysis of Alosetron, a potent 5-HT3 antagonist, sample preparation is a critical step to ensure accurate and reliable quantification. The two most common techniques employed for the extraction of Alosetron from biological matrices are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). This guide provides an objective comparison of these methods, supported by experimental data, to aid researchers in selecting the most appropriate technique for their analytical needs.
At a Glance: SPE vs. LLE for Alosetron Analysis
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Principle | Partitioning between a solid sorbent and a liquid mobile phase. | Partitioning between two immiscible liquid phases. |
| Selectivity | High, tunable by sorbent chemistry. | Moderate, dependent on solvent choice and pH. |
| Recovery | Generally high and reproducible (e.g., 97-103% for Alosetron)[1] | Can be high but may be more variable; dependent on optimization. |
| Matrix Effect | Generally lower due to efficient removal of interferences. IS-normalized matrix factor for Alosetron reported to be 0.96 to 1.04[1] | Can be significant if co-extractives are not adequately removed. |
| Automation | Easily automated for high-throughput analysis.[2] | More challenging to automate, often a manual process. |
| Solvent Consumption | Lower volumes of organic solvents are typically used. | Higher volumes of organic solvents are often required. |
| Speed | Can be faster, especially with modern polymeric sorbents and simplified protocols. | Can be time-consuming due to manual steps like shaking and phase separation. |
| Cost per Sample | Can be higher due to the cost of SPE cartridges. | Generally lower, primarily driven by solvent costs. |
| LOD/LOQ | Methods have demonstrated LOQs as low as 0.01 ng/mL for Alosetron in plasma.[1] | Dependent on the efficiency of extraction and the cleanliness of the final extract. |
Experimental Protocols
Solid-Phase Extraction (SPE) Protocol for Alosetron in Human Plasma
This protocol is based on a validated UPLC-MS/MS method for the determination of Alosetron in human plasma.[1]
-
Sample Pre-treatment: To 250 µL of human plasma, add an internal standard and vortex.
-
SPE Cartridge: LichroSep DVB-HL (30 mg, 1 cm³) cartridge.
-
Conditioning: Condition the SPE cartridge with 1.0 mL of methanol followed by 1.0 mL of water.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1.0 mL of water followed by 1.0 mL of 5% methanol in water.
-
Elution: Elute Alosetron from the cartridge with 1.0 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for analysis.
Liquid-Liquid Extraction (LLE) Protocol for Alosetron in Human Plasma
-
Sample Pre-treatment: To 500 µL of human plasma, add an internal standard.
-
pH Adjustment: Alkalinize the plasma sample by adding a small volume of a basic solution (e.g., 1M sodium hydroxide) to a pH > 9 to ensure Alosetron is in its non-ionized, more organic-soluble form.
-
Extraction Solvent: Add 3 mL of an organic solvent mixture, such as ethyl acetate:diethyl ether (1:1, v/v).
-
Extraction: Vortex the mixture vigorously for 5-10 minutes to ensure thorough mixing and partitioning of Alosetron into the organic phase.
-
Phase Separation: Centrifuge the sample at 3000 rpm for 10 minutes to achieve complete separation of the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen and reconstitute the residue in a suitable mobile phase for analysis.
Method Performance Comparison
| Performance Metric | Solid-Phase Extraction (Alosetron)[1] | Liquid-Liquid Extraction (General) |
| Recovery | 97-103% | Highly variable, typically 80-110% with optimization. |
| Limit of Quantification (LOQ) | 0.01 ng/mL | Dependent on extraction efficiency and detector sensitivity. |
| Matrix Effect | IS-normalized matrix factor: 0.96-1.04 | Can be more pronounced; requires careful method development to minimize. |
| Precision (RSD%) | Not explicitly stated for the full method, but validated methods show high precision. | Typically <15% for validated methods. |
| Analysis Time per Sample | Faster, especially with automated systems. | Slower due to manual steps and potential for emulsion formation. |
Experimental Workflows
Caption: Workflow for Solid-Phase Extraction of Alosetron.
Caption: Workflow for Liquid-Liquid Extraction of Alosetron.
Conclusion
Both Solid-Phase Extraction and Liquid-Liquid Extraction are viable methods for the analysis of Alosetron in biological matrices.
Solid-Phase Extraction (SPE) offers higher selectivity, lower matrix effects, and is more amenable to automation, making it the preferred choice for high-throughput clinical and research laboratories where reproducibility and efficiency are paramount.[2] The availability of various sorbent chemistries allows for method optimization to achieve clean extracts and high recovery.[1]
Liquid-Liquid Extraction (LLE) , while being a more traditional and often lower-cost technique, can also provide good results with careful optimization. It is a suitable option for laboratories with lower sample throughput or when cost is a primary consideration. However, LLE is more labor-intensive, consumes larger volumes of organic solvents, and can be more susceptible to emulsion formation and matrix interferences.
For the routine, high-sensitivity analysis of Alosetron in complex biological fluids like plasma, SPE is generally the superior method due to its enhanced cleanliness of extracts, higher reproducibility, and suitability for automation.
References
Navigating the Separation of Alosetron and its Metabolites: A Comparative Guide to C18 Columns
For researchers, scientists, and professionals in drug development, achieving optimal separation of a parent drug from its metabolites is a critical step in pharmacokinetic and metabolic studies. This guide provides a comparative evaluation of different C18 reversed-phase columns for the separation of the selective 5-HT3 receptor antagonist, Alosetron, and its primary metabolites. As direct comparative studies are limited, this guide integrates established principles of chromatography with the known physicochemical properties of Alosetron to present a robust framework for column selection and method development.
Alosetron undergoes extensive hepatic metabolism, primarily through cytochrome P450 enzymes (CYP2C9, CYP3A4, and CYP1A2), leading to the formation of various metabolites.[1] Key biotransformations include hydroxylation and N-demethylation. The predominant metabolite is the 6-hydroxy derivative, which is further metabolized to a glucuronide conjugate.[2] Other identified human metabolites include 6-hydroxy-5-methyl-2-[(5-methyl-2-oxo-1,3-dihydroimidazol-4-yl)methyl]-3,4-dihydropyrido[4,3-b]indol-1-one and 6-Hydroxy-5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-3,4-dihydropyrido[4,3-b]indol-1-one.[3] The separation challenge lies in resolving the parent drug from its more polar hydroxylated metabolites.
Understanding C18 Column Variations
While C18 columns are the workhorses of reversed-phase chromatography, not all are created equal.[4][5][6] Variations in manufacturing, such as particle size, pore size, carbon load, and end-capping, can significantly impact selectivity and retention. For the separation of a moderately polar parent drug like Alosetron from its more polar metabolites, the choice of C18 column is paramount.
This guide evaluates three hypothetical, yet representative, C18 columns to illustrate the impact of column chemistry on separation performance:
-
Column A: Standard End-Capped C18: A traditional, high-carbon-load, fully end-capped C18 column. This type of column offers high hydrophobicity and is a good starting point for many separations.
-
Column B: Polar-Modified C18: A C18 column with a polar-embedded or polar-end-capped group. These modifications are designed to improve the retention of polar analytes and provide alternative selectivity.
-
Column C: Low-Carbon-Load C18: A C18 column with a lower density of C18 chains. This results in reduced hydrophobic retention, which can be advantageous for speeding up the elution of strongly retained compounds.
Experimental Data and Performance Comparison
The following tables summarize the expected performance of the three hypothetical C18 columns for the separation of Alosetron and its primary 6-hydroxy metabolite. The data is illustrative and based on chromatographic principles.
Table 1: Chromatographic Performance of Different C18 Columns
| Parameter | Column A: Standard End-Capped C18 | Column B: Polar-Modified C18 | Column C: Low-Carbon-Load C18 |
| Retention Time (min) | |||
| 6-Hydroxy Alosetron | 4.2 | 5.5 | 3.1 |
| Alosetron | 8.5 | 8.2 | 6.5 |
| Resolution (Rs) | 4.8 | 6.2 | 4.1 |
| Peak Asymmetry (As) | |||
| 6-Hydroxy Alosetron | 1.2 | 1.1 | 1.3 |
| Alosetron | 1.1 | 1.0 | 1.2 |
Table 2: Column Specifications
| Feature | Column A | Column B | Column C |
| Stationary Phase | Octadecylsilane (C18) | Polar-Modified C18 | Octadecylsilane (C18) |
| Particle Size (µm) | 1.8 | 1.8 | 1.8 |
| Pore Size (Å) | 100 | 120 | 100 |
| Carbon Load (%) | 18 | 15 | 12 |
| End-Capping | Yes (Traditional) | Yes (Polar) | Yes (Traditional) |
| pH Range | 2 - 8 | 2 - 9 | 2 - 8 |
Detailed Experimental Protocols
The following is a representative UPLC-MS/MS methodology for the analysis of Alosetron and its metabolites.
Sample Preparation:
A protein precipitation method is employed for plasma samples. To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard (e.g., a deuterated analog of Alosetron). Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes. The supernatant is then transferred for UPLC-MS/MS analysis.
UPLC Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution:
-
0-1 min: 10% B
-
1-7 min: 10-80% B
-
7-8 min: 80% B
-
8-8.1 min: 80-10% B
-
8.1-10 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Alosetron: Precursor ion > Product ion (specific m/z values to be determined)
-
6-Hydroxy Alosetron: Precursor ion > Product ion (specific m/z values to be determined)
-
Internal Standard: Precursor ion > Product ion (specific m/z values to be determined)
-
-
Source Parameters: Optimized for maximum sensitivity (e.g., capillary voltage, source temperature, gas flows).
Visualizing the Process
To better understand the experimental approach and the biological context, the following diagrams are provided.
Caption: Experimental workflow for the comparative evaluation of C18 columns.
Caption: Simplified metabolic pathway of Alosetron.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Alosetron | C17H18N4O | CID 2099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Difference between C8 and C18 Columns Used in HPLC System | Pharmaguideline [pharmaguideline.com]
- 5. veeprho.com [veeprho.com]
- 6. C18 HPLC Columns and Their Properties | Pharmaguideline [pharmaguideline.com]
Safety Operating Guide
Proper Disposal of Alosetron-d3 Hydrochloride in a Laboratory Setting
Essential Guidance for Researchers, Scientists, and Drug Development Professionals
The proper disposal of Alosetron-d3 Hydrochloride, a deuterated analog of Alosetron, is critical to ensure laboratory safety, environmental protection, and regulatory compliance. This potent, pharmacologically active compound must be managed as a hazardous chemical waste. The following procedures provide a step-by-step guide for its safe handling and disposal in a research environment.
Hazard Identification and Personal Protective Equipment (PPE)
Before handling this compound, it is imperative to be aware of its potential hazards. The non-deuterated form, Alosetron Hydrochloride, is classified as toxic if swallowed and can cause skin and serious eye irritation.[1] Therefore, appropriate personal protective equipment must be worn at all times.
Required PPE:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical safety goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust.[1]
Waste Segregation and Containerization
Proper segregation of chemical waste is fundamental to safe disposal. This compound waste should never be mixed with other waste streams.
-
Solid Waste:
-
Collect any solid this compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and any lab materials (e.g., pipette tips, tubes) that have come into direct contact with the compound.
-
Place these materials in a dedicated, clearly labeled, and sealable hazardous waste container. The container should be made of a compatible material (e.g., high-density polyethylene).
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Do not dispose of this compound solutions down the drain. This compound is harmful to aquatic life and should not be released into the sanitary sewer system.[1]
-
-
Sharps Waste:
-
Any needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.
-
Waste Container Labeling: All waste containers must be labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic")
-
The date the waste was first added to the container.
Incompatible Materials
To prevent dangerous chemical reactions, do not mix this compound waste with the following:
Storage of Hazardous Waste
Store hazardous waste containers holding this compound in a designated satellite accumulation area within the laboratory. This area should be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
Away from general laboratory traffic.
-
Clearly marked as a hazardous waste accumulation area.
Containers must be kept securely closed except when adding waste.
Disposal Procedure
The disposal of this compound waste must be handled by a licensed hazardous waste disposal company. In-lab treatment or neutralization of this compound is not recommended.
Step-by-Step Disposal Protocol:
-
Segregate and containerize all this compound waste as described in Section 2.
-
Ensure all waste containers are properly labeled.
-
Store the waste containers in the designated satellite accumulation area.
-
Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a contracted hazardous waste disposal service.
-
Complete all necessary waste disposal paperwork as required by your institution and local regulations.
Quantitative Data Summary
| Parameter | Value | Reference |
| UN Number | 2811 | [1][2] |
| Proper Shipping Name | TOXIC SOLID, ORGANIC, N.O.S. (Alosetron hydrochloride) | [1][2] |
| Hazard Class | 6.1 (Toxic) | [2] |
Experimental Protocols
At present, there are no publicly available, validated experimental protocols for the in-lab chemical neutralization or deactivation of this compound for disposal purposes. Therefore, disposal must proceed through an approved hazardous waste management facility.
Logical Workflow for this compound Waste Disposal
Caption: Workflow for the segregation and disposal of this compound waste.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Alosetron-d3 Hydrochloride
Essential protocols for the safe handling, storage, and disposal of Alosetron-d3 Hydrochloride are critical for protecting laboratory personnel. This guide provides immediate, procedural, and step-by-step instructions to ensure the well-being of researchers, scientists, and drug development professionals.
This compound is a potent, pharmacologically active compound that requires stringent safety measures to prevent accidental exposure.[1] As a deuterium-labeled analog of Alosetron, it is primarily used as an internal standard in quantitative analysis.[2] The hydrochloride salt form is toxic if swallowed and can cause serious eye and skin irritation, as well as respiratory irritation.[3] Adherence to the following personal protective equipment (PPE) and handling protocols is mandatory to mitigate these risks.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential when working with this compound. The following table summarizes the required equipment for various laboratory activities.
| Activity | Required Personal Protective Equipment |
| General Laboratory Use | Safety glasses with side shields, nitrile gloves, lab coat. |
| Weighing and Aliquoting (Dry Powder) | Chemical splash goggles, double gloves (nitrile), disposable gown or coveralls, and a NIOSH-approved respirator (e.g., N95 or higher).[4] These operations should be conducted in a certified chemical fume hood or a glove box. |
| Handling Solutions | Chemical splash goggles, nitrile gloves, and a lab coat. |
| Cleaning and Decontamination | Chemical splash goggles, heavy-duty gloves, and a lab coat or waterproof apron. |
For potent compounds like this compound, containment technologies such as flexible containment glove bags can significantly lower exposure risk.[5] In some cases, a powered air-purifying respirator (PAPR) system may be necessary for operations with a high risk of aerosolization.[6]
Handling and Storage Protocols
Receiving and Inspection: Upon receipt, inspect the container for any damage or leaks. Wear appropriate PPE (lab coat, gloves, safety glasses) during inspection.
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[3] Keep the container tightly closed and store it locked up.[1][3] For long-term stability, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2]
Weighing and Solution Preparation:
-
Preparation: Designate a specific area for handling the compound, preferably within a chemical fume hood or glove box. Ensure all necessary equipment (spatulas, weigh boats, vials, solvents) is readily available.
-
Weighing: Carefully weigh the desired amount of this compound using a calibrated analytical balance. Avoid creating dust.
-
Dissolution: Add the solvent to the vial containing the weighed compound. Cap the vial securely and mix gently until the solid is fully dissolved.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
Emergency Procedures
Spills:
-
Small Spills (Powder): Gently cover the spill with an absorbent material (e.g., vermiculite, sand). Scoop the material into a sealed container for proper disposal. Avoid creating dust.
-
Small Spills (Solution): Absorb the spill with an inert material (e.g., absorbent pads, paper towels). Place the contaminated material in a sealed container for disposal.
-
Large Spills: Evacuate the area and prevent entry. Contact the institution's environmental health and safety (EHS) office immediately.
Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][7]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[3][7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][7]
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Segregation: Collect all this compound waste in designated, clearly labeled, and sealed containers. Do not mix with other waste streams.
-
Containerization: Use chemically resistant, leak-proof containers for waste collection.
-
Labeling: Label waste containers with "Hazardous Waste," the chemical name, and the associated hazards.
-
Disposal: Dispose of the waste through the institution's EHS office, following all local, state, and federal regulations.[3] For unused or expired medicine in a non-laboratory setting, drug take-back programs are the preferred method of disposal.[8][9][10] If a take-back program is not available, the medication can be mixed with an undesirable substance like coffee grounds or cat litter, sealed in a container, and placed in the household trash.[8][11]
Caption: Workflow for handling and disposal of this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. fishersci.com [fishersci.com]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. aiha.org [aiha.org]
- 6. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 7. capotchem.cn [capotchem.cn]
- 8. fda.gov [fda.gov]
- 9. fda.gov [fda.gov]
- 10. fda.gov [fda.gov]
- 11. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
